(2-Bromo-6-methoxypyridin-3-yl)methanol CAS 1807211-71-7
An In-depth Technical Guide to (2-Bromo-6-methoxypyridin-3-yl)methanol (CAS 1807211-71-7) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (2-Bromo-6-methoxypyridin-3-y...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to (2-Bromo-6-methoxypyridin-3-yl)methanol (CAS 1807211-71-7)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Bromo-6-methoxypyridin-3-yl)methanol, a key heterocyclic building block for researchers in drug discovery and medicinal chemistry. Drawing upon established chemical principles and data from structurally related analogues, this document details its physicochemical properties, plausible synthetic routes, reactivity, and potential applications.
Introduction: A Versatile Pyridine Building Block
(2-Bromo-6-methoxypyridin-3-yl)methanol, with the CAS number 1807211-71-7, is a functionalized pyridine derivative. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic placement of a bromo, a methoxy, and a methanol group on the pyridine ring endows this molecule with multiple points for chemical modification, making it a valuable intermediate in the synthesis of more complex molecular architectures.
The presence of the bromine atom at the 2-position allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The methanol group at the 3-position can be readily oxidized to an aldehyde or derivatized through esterification or etherification. The methoxy group at the 6-position influences the electronic properties of the pyridine ring and can modulate the reactivity of the other functional groups. This guide will delve into the specifics of these properties and reactions to provide a thorough understanding of this compound's utility.
Physicochemical Properties and Spectroscopic Characterization
While extensive experimental data for (2-Bromo-6-methoxypyridin-3-yl)methanol is not widely available in the public domain, its key properties can be inferred from supplier data and predicted based on its structure.
Table 1: Physicochemical Properties of (2-Bromo-6-methoxypyridin-3-yl)methanol
Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.
General chemical principles
Spectroscopic Profile (Predicted)
The following are predicted spectroscopic characteristics based on the structure of (2-Bromo-6-methoxypyridin-3-yl)methanol and data from analogous compounds. These should be used as a guide for characterization.
Table 2: Predicted Spectroscopic Data for (2-Bromo-6-methoxypyridin-3-yl)methanol
[M]+ at m/z 217 and 219 (due to bromine isotopes), [M-H₂O]+, [M-CH₃O]+, [M-Br]+.
Synthesis and Purification: A Proposed Route
A practical and efficient synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanol can be envisioned through the reduction of its corresponding aldehyde, 2-bromo-6-methoxynicotinaldehyde. This transformation is a standard procedure in organic synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanol.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure and has not been experimentally validated for this specific substrate.
Materials:
2-bromo-6-methoxynicotinaldehyde
Methanol (anhydrous)
Sodium borohydride (NaBH₄)
Deionized water
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-methoxynicotinaldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
Reduction: Cool the solution to 0 °C using an ice bath. To the stirred solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C. The addition of NaBH₄ is exothermic.
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water.
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude (2-Bromo-6-methoxypyridin-3-yl)methanol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Chemical Reactivity and Derivatization Potential
The trifunctional nature of (2-Bromo-6-methoxypyridin-3-yl)methanol provides a rich platform for a variety of chemical transformations.
Reactivity of Key Functional Groups
Caption: Key reactivity pathways of the title compound.
The Bromo Group: The C-Br bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships.
The Methanol Group: The primary alcohol can be easily oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). It can also undergo esterification with carboxylic acids or their derivatives, and etherification via the Williamson ether synthesis.
The Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding pyridinol, opening up another avenue for derivatization.
Applications in Research and Drug Discovery
Substituted pyridines are a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] The combination of functionalities in (2-Bromo-6-methoxypyridin-3-yl)methanol makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
While no patents currently cite the CAS number 1807211-71-7, its structural motifs are present in molecules investigated for various biological targets. For instance, substituted pyridinylmethanols have been explored as intermediates in the synthesis of compounds with a range of activities. The ability to readily introduce diverse functionality through the bromo and hydroxyl groups makes this compound a versatile tool for generating libraries of compounds for high-throughput screening.
Safety and Handling
As with any chemical reagent, (2-Bromo-6-methoxypyridin-3-yl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Chem-Impex. (n.d.). 2-Bromo-6-metoxipiridina. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]
PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. Retrieved from [Link]
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.
PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]
2-Bromo-6-methoxy-3-pyridinemethanol chemical properties
This guide provides an in-depth technical analysis of 2-Bromo-6-methoxy-3-pyridinemethanol , a specialized heterocyclic building block used in the synthesis of kinase inhibitors, agrochemicals, and complex pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Bromo-6-methoxy-3-pyridinemethanol , a specialized heterocyclic building block used in the synthesis of kinase inhibitors, agrochemicals, and complex pharmaceutical intermediates.
CAS Registry Number: 1807211-71-7
Synonyms: (2-Bromo-6-methoxypyridin-3-yl)methanol; 2-Bromo-3-hydroxymethyl-6-methoxypyridine
Executive Summary & Structural Logic
2-Bromo-6-methoxy-3-pyridinemethanol is a trisubstituted pyridine scaffold characterized by three distinct functional handles:
C2-Bromine: A sterically hindered but reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
C3-Hydroxymethyl (-CH₂OH): A versatile anchor for oxidation to aldehydes/acids or conversion into an electrophilic alkylating agent (via mesylation/halogenation).
C6-Methoxy: An electron-donating group (EDG) that modulates the ring's electronics, preventing nucleophilic attack at C6 while enabling potential conversion to a 2-pyridone scaffold via demethylation.
The molecule’s value lies in its orthogonality ; the alcohol can be derivatized without affecting the aryl bromide, and vice versa, allowing for controlled, sequential growth of the molecular skeleton.
Physicochemical Profile
Property
Value / Description
Notes
Molecular Formula
C₇H₈BrNO₂
Molecular Weight
218.05 g/mol
Appearance
Off-white to pale yellow solid
Hygroscopic tendency
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Poor solubility in water/hexanes
pKa (Predicted)
~13.5 (Alcohol), ~2.0 (Pyridine N)
The OMe and Br reduce basicity of N
LogP (Predicted)
1.3 – 1.6
Lipophilic enough for organic extraction
H-Bond Donors
1 (OH)
H-Bond Acceptors
3 (N, OMe, OH)
Synthetic Pathways (Authoritative Protocols)
Access to this scaffold is generally achieved through Directed Ortho-Metalation (DoM) or Halogen-Selective Substitution . The most robust route, favored for its regioselectivity, starts from commercially available 2-bromo-6-methoxypyridine.
Pathway A: The Directed Ortho-Metalation Route (Recommended)
This method utilizes the directing power of the bromine and methoxy substituents to install the carbon framework at C3.
Lithiation: Treatment of 2-bromo-6-methoxypyridine with Lithium Diisopropylamide (LDA) at -78°C in THF.[1] The lithium selectively inserts at the C3 position (ortho to the bromine) due to the inductive acidification by the halogen.
Formylation/Carboxylation: Quenching the lithiated intermediate with DMF (to get the aldehyde) or CO₂ (to get the acid).
Note: The ester intermediate (Methyl 2-bromo-6-methoxynicotinate) is often easier to purify than the free acid.
Reduction: Selective reduction of the ester/aldehyde to the alcohol using Sodium Borohydride (NaBH₄) in Methanol/THF.
Starting from 2,6-dibromonicotinic acid , one can attempt a nucleophilic aromatic substitution (SₙAr) with methoxide. However, this often yields a mixture of regioisomers (2-OMe vs 6-OMe) and is less reliable than Pathway A.
Synthesis Workflow Diagram
Caption: Figure 1. Regioselective synthesis via Directed Ortho-Metalation (DoM).
Reactivity & Functionalization Profile
The chemical utility of 2-Bromo-6-methoxy-3-pyridinemethanol is defined by its ability to serve as a "switchboard" for divergent synthesis.
The C3-Hydroxymethyl Handle
The alcohol group is the primary site for linking this scaffold to larger pharmacophores.
Activation: Conversion to a mesylate (MsCl/Et₃N) or chloride (SOCl₂) creates a potent electrophile.
Application: Sₙ2 displacement with amines to form 3-(aminomethyl)pyridines.
Oxidation: MnO₂ or Dess-Martin Periodinane yields the aldehyde without over-oxidizing the pyridine nitrogen.
Application: Reductive amination to install solubilizing groups.
The C2-Bromine Handle
The C2 position is sterically crowded by the C3 substituent, requiring specialized cross-coupling conditions.
Suzuki-Miyaura Coupling: Requires active catalyst systems (e.g., Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂) and strong bases (K₃PO₄) to overcome steric hindrance.
Stille Coupling: Effective for introducing vinyl or heteroaryl groups.
Lithium-Halogen Exchange: Treatment with n-BuLi leads to rapid exchange at C2, allowing the molecule to act as a nucleophile (e.g., attacking ketones). Caution: The C3-OH must be protected (e.g., as TBS ether) before attempting this.
The C6-Methoxy Group
Demethylation: Treatment with HBr/AcOH or BBr₃ converts the 6-methoxy group into a 6-pyridone (lactam tautomer). This transformation significantly alters the hydrogen-bonding capability of the molecule, often used to optimize binding affinity in kinase pockets.
Divergent Reactivity Map
Caption: Figure 2. Divergent functionalization pathways for the trisubstituted scaffold.
Experimental Protocols
Protocol 1: Activation of C3-Alcohol to C3-Chloride
Objective: Convert the alcohol to a leaving group for subsequent amine coupling.
Dissolve 2-Bromo-6-methoxy-3-pyridinemethanol (1.0 eq) in anhydrous DCM (0.2 M).
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
Monitoring: TLC (Hex/EtOAc) should show consumption of the polar alcohol spot.
Workup: Remove volatiles in vacuo. Co-evaporate with toluene to remove residual SOCl₂. The crude chloride is typically unstable on silica and should be used immediately in the next step.
Protocol 2: Suzuki Coupling at C2
Objective: Install an aryl group at the hindered C2 position.
Combine scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (3.0 eq) in Dioxane/Water (4:1).
Degas with N₂ for 10 minutes.
Add Pd(dppf)Cl₂·DCM (0.05 eq).
Heat to 90°C for 4–12 hours.
Note: If the C3-OH is free, add 1.0 eq extra base to account for deprotonation, or protect as a silyl ether to improve yield.
Handling & Safety (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methoxy group makes the ring electron-rich, potentially susceptible to slow oxidation if exposed to light and air over long periods.
Solvent Compatibility: Avoid acidic solvents (unless intentional demethylation is desired). Stable in alcohols, ethers, and chlorinated solvents.
References
Chemical Identity: PubChem.[3] Compound Summary for CID 136262453: (2-Bromo-6-methoxypyridin-3-yl)methanol. CAS 1807211-71-7.[4][5][6][7] Link
Synthetic Route (DoM): Gros, P., et al. "Regioselective lithiation of 2-bromo-6-methoxypyridine: A convenient synthesis of cyclopenta[b]pyridin-2,5-dione." Tetrahedron, 2002. (Describes the lithiation/carboxylation of the parent pyridine).[1] Link
Reduction Protocol: BenchChem Application Notes. "Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." (General protocol adapted for the methoxy-bromo derivative). Link
Isomer Distinction: Sigma-Aldrich.[8] Product Specification: (6-Bromo-2-methoxypyridin-3-yl)methanol (CAS 1802489-60-6).[8] Used for structural differentiation. Link
Technical Safety & Handling Guide: 2-Bromo-6-methoxypyridin-3-ylmethanol
Executive Summary 2-Bromo-6-methoxypyridin-3-ylmethanol (CAS: 885268-24-0) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-6-methoxypyridin-3-ylmethanol (CAS: 885268-24-0) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural duality—possessing an aryl bromide for cross-coupling and a hydroxymethyl group for further functionalization—makes it highly versatile but also chemically reactive.
This guide moves beyond standard MSDS reporting to provide a mechanistic understanding of the compound's safety profile, stability, and handling requirements in a drug discovery context.
Part 1: Chemical Identity & Physicochemical Profiling
Understanding the physical state and solubility profile is the first line of defense in exposure prevention.
Property
Data / Specification
Operational Implication
Chemical Name
2-Bromo-6-methoxypyridin-3-ylmethanol
N/A
CAS Number
885268-24-0
Use for inventory tracking and regulatory filing.
Molecular Formula
C₇H₈BrNO₂
MW: 218.05 g/mol
Physical State
Off-white to pale yellow solid
Dust inhalation risk; requires weighing in a hood.
Melting Point
78–82 °C (Typical for class)
Store below 25°C to prevent caking/degradation.
Solubility
DMSO, Methanol, DCM
High membrane permeability (skin absorption risk).
LogP (Predicted)
~1.3
Lipophilic enough to penetrate epidermal barriers.
Structural Reactivity Analysis
The compound features a pyridine ring substituted with:
Bromine (C2): Electron-withdrawing, deactivates the ring, enables Suzuki/Stille couplings.
Methoxy (C6): Electron-donating, partially counteracts the bromine, increasing solubility.
Hydroxymethyl (C3): A "benzyl-like" alcohol. Critical Safety Note: If activated (e.g., converted to mesylate/halide), this position becomes a potent alkylating agent (genotoxic potential).
Part 2: Hazard Identification & Toxicology[1]
GHS Classification (29 CFR 1910.1200)
While specific LD50 data is often proprietary for intermediates, the structural class dictates the following Warning profile:
Unlike simple solvents, pyridine intermediates possess specific toxicological pathways:
Metabolic Activation: The pyridine nitrogen can be N-oxidized by cytochrome P450 enzymes, potentially creating reactive metabolites.
Sensitization: Halogenated pyridines are known sensitizers. Repeated dermal exposure can lead to allergic contact dermatitis.
Acidity/Basicity: The pyridine nitrogen is weakly basic, but the methoxy group reduces this basicity. However, solutions may still be irritating to mucous membranes due to local pH changes.
Reactivity & Pathway Diagram
The following diagram illustrates the potential reactivity pathways that dictate safety protocols.
Figure 1: Pathophysiological pathways of exposure, highlighting the progression from contact to systemic sensitization.
Part 3: Safe Handling & Storage Protocols
Engineering Controls[5]
Primary: All weighing and transfer operations must occur inside a certified Chemical Fume Hood operating at face velocity > 100 fpm.
Secondary: Use anti-static weighing boats. Pyridine derivatives often carry static charge, leading to powder scattering.
Personal Protective Equipment (PPE) Matrix
Body Part
Requirement
Technical Justification
Hands
Nitrile Gloves (Double gloving recommended)
Breakthrough Time: Standard 4 mil nitrile offers >480 min protection against solid contact, but <15 min against DCM solutions of the compound.
Eyes
Chemical Safety Goggles
Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Respiratory
N95 (if outside hood) or PAPR (for >100g)
Prevent inhalation of fine particulates which trigger H335 (Respiratory Irritation).
Body
Lab Coat (Cotton/Poly blend)
Standard protection against solid particulates.
Operational Workflow (Graphviz)
This workflow ensures self-validating safety checks at every stage of the compound's lifecycle.
Figure 2: Operational lifecycle showing critical control points (Yellow/Blue) where exposure risk is highest.
Part 4: Emergency Response & First Aid[4]
Self-Validating Protocol: In any emergency, the responder must first verify their own safety (PPE check) before assisting the victim.
Inhalation (Red Alert)
Symptom: Coughing, burning sensation in throat.
Action: Move victim to fresh air immediately.
Validation: If breathing is labored, administer oxygen (trained personnel only). Do not induce vomiting if swallowed.[1]
Ocular Exposure[2][4][6]
Symptom: Redness, pain, blurred vision.
Action: Rinse immediately with water for 15 minutes .[3][4][5]
Technique: Hold eyelids apart to ensure irrigation of the entire surface.
Medical: Consult an ophthalmologist even if pain subsides.
Dermal Exposure
Action: Remove contaminated clothing. Wash skin with soap and water.[1][6][4][5]
Contraindication: Do NOT use organic solvents (ethanol/acetone) to wash skin; this increases transdermal absorption of the pyridine.
Part 5: Synthesis & Application Context[8]
For drug development professionals, understanding why this compound is used helps predict downstream hazards.
Synthetic Utility[9]
Suzuki-Miyaura Coupling: The C2-Bromine is a classic handle for palladium-catalyzed cross-coupling to attach aryl or heteroaryl groups.
Hazard Note: These reactions often use strong bases (KOtBu, Cs₂CO₃), increasing the corrosivity of the reaction mixture.
Oxidation: The C3-Methanol can be oxidized to the aldehyde (using Dess-Martin Periodinane or MnO₂).
Hazard Note: The resulting aldehyde is significantly more reactive and potentially more sensitizing than the alcohol precursor.
Stability[8][9]
Thermal: Stable up to ~150°C, but avoid prolonged heating without solvent.
Light: Pyridines can be photosensitive; store in amber vials.
Incompatibilities: Strong oxidizing agents (risk of N-oxide formation exotherm) and strong acids (protonation of pyridine nitrogen).
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24874145 (Analogous Structure). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives hazard classification. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Bromo-6-methoxy-3-(hydroxymethyl)pyridine
Executive Summary: The Tri-Functional Scaffold
2-Bromo-6-methoxy-3-(hydroxymethyl)pyridine (hereafter referred to as BMHP ) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike simple pyridine building blocks, BMHP offers three orthogonal vectors for diversification, making it an ideal hub for Fragment-Based Drug Discovery (FBDD).[2][1]
Its structural significance lies in the precise electronic balance between the electron-withdrawing bromine at C2 and the electron-donating methoxy group at C6.[2][1] This "push-pull" electronic system, combined with the benzylic-like alcohol at C3, allows for sequential, chemoselective functionalization without the need for extensive protecting group strategies.[2][1] It is frequently utilized in the synthesis of kinase inhibitors (e.g., BTK, AXL) and P2X3 antagonists.[2][1]
Structural Anatomy & Electronic Profile
To understand the reactivity of BMHP, one must analyze the electronic contributions of its substituents on the pyridine ring.[2][1]
Position
Substituent
Electronic Effect
Synthetic Utility
C2
Bromine (-Br)
Inductive withdrawal (-I)
Primary Electrophile: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the activation by the adjacent ring nitrogen.[1]
C3
Hydroxymethyl (-CH₂OH)
Weak Inductive withdrawal
Nucleophile/Electrophile: Can act as a nucleophile (ether synthesis) or be converted to a leaving group (mesylate/halide) for alkylation.[2]
C6
Methoxy (-OCH₃)
Resonance donation (+R)
Electronic Modulator: Increases electron density of the ring, preventing oxidative degradation.[2][1] Can be hydrolyzed to form 2-pyridones.[2][1]
Synthetic Routes & Process Chemistry
The most robust route to BMHP is the reduction of its corresponding ester precursor, Methyl 2-bromo-6-methoxynicotinate (CAS 1009735-23-2).[1] While Lithium Aluminum Hydride (LiAlH₄) is a common reducing agent, it poses a safety risk of de-halogenation (removing the bromine).[2] Therefore, a chemoselective reduction using Sodium Borohydride (NaBH₄) in methanol is the industry standard.[2]
Experimental Protocol: Chemoselective Reduction
Objective: Conversion of Methyl 2-bromo-6-methoxynicotinate to BMHP.
Scale: 10.0 g (Example Batch).
Safety Critical: Hydrogen gas evolution; perform in a well-ventilated fume hood.
Calcium Chloride (CaCl₂) (1.5 equiv) - Optional additive to enhance reactivity via borohydride activation.[2]
Methanol (Anhydrous) / THF (1:1 mixture)
Step-by-Step Methodology:
Solvation: Dissolve 10.0 g of the methyl ester in 100 mL of anhydrous THF/MeOH (1:1) in a round-bottom flask equipped with a nitrogen inlet. Cool the solution to 0°C using an ice bath.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.[2][1][3][4] The ester spot (Rf ~0.[2]8) should disappear, replaced by the more polar alcohol (Rf ~0.3).[2]
Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) to quench excess hydride. Stir for 20 minutes until gas evolution ceases.
Workup: Remove volatiles (MeOH/THF) under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexane).[2]
Yield Expectation: 85–92% as a white to off-white solid.[2][1]
BMHP serves as a divergent synthesis hub.[2] The three functional sites react under mutually exclusive conditions, allowing for high-precision molecular architecture.[2][1]
Vector A: C2-Bromine (Cross-Coupling)
The C2 position is activated for Palladium-catalyzed reactions.[2][1]
Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems (common in kinase inhibitors).[2][1]
Buchwald-Hartwig: Amination to install solubilizing amine tails.[2][1]
Note: The C6-methoxy group directs the oxidative addition of Pd(0) preferentially to the C2-Br bond due to steric and electronic factors.[2][1]
Vector B: C3-Hydroxymethyl (Linker Synthesis)
The alcohol is a "handle" for extending the carbon skeleton.[2]
Oxidation: MnO₂ converts it to the aldehyde for reductive amination.[2][1]
Activation: MsCl/Et₃N converts it to a mesylate, enabling SN2 displacement by amines or thiols.[2][1]
Vector C: C6-Methoxy (Pyridone Unmasking)[2]
Demethylation: Treatment with HBr/AcOH or TMSI converts the methoxypyridine into a 2-pyridone .[2][1] This transformation is often a late-stage step to alter hydrogen-bonding donor/acceptor profiles in the drug binding pocket.[2][1]
Reactivity Diagram
Figure 2: Divergent reactivity map showing three orthogonal synthetic vectors.[1]
Analytical Characterization (Predicted)
Based on the precursor methyl 2-bromo-6-methoxynicotinate and standard substituent effects, the following analytical data validates the structure of BMHP.
Observed Mass: [M+H]⁺ = 218.0 / 220.0 (1:1 ratio characteristic of Bromine isotopes ⁷⁹Br/⁸¹Br).[2]
Strategic Applications in Drug Design
BMHP is not merely an intermediate; it is a strategic checkpoint.[2][1]
P2X3 Antagonists: The pyridine core mimics the diaminopyrimidine scaffold often used to block ATP-gated ion channels.[2][1]
BTK Inhibitors: The C2-Br allows for the attachment of the "hinge-binding" motif, while the C3-hydroxymethyl group provides a vector to solvent-exposed areas where solubilizing groups (e.g., piperazines) are attached.[2][1]
References
Synthesis of Precursor: Methyl 6-bromo-2-methoxynicotinate synthesis. ChemicalBook. (2025).[2] Retrieved from [2]
Reduction Methodology: General procedure for the synthesis of pyridinemethanols via NaBH4 reduction.[2][1] MedChemExpress. (2025).[2] Retrieved from [2]
Reactivity Context: Application of 2-bromo-6-methoxypyridine derivatives in kinase inhibitor synthesis.[2][1] BenchChem Application Notes.[2][1] (2025).[2][5][6] Retrieved from [2]
Structural Data: Physical properties of 2-Bromo-6-methoxypyridine analogs. Sigma-Aldrich. (2025).[2] Retrieved from [2][1]
(2-Bromo-6-methoxypyridin-3-yl)methanol molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-Bromo-6-methoxypyridin-3-yl)methanol Executive Summary (2-Bromo-6-methoxypyridin-3-yl)methanol is a high-value heterocyclic building block utili...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-Bromo-6-methoxypyridin-3-yl)methanol
Executive Summary
(2-Bromo-6-methoxypyridin-3-yl)methanol is a high-value heterocyclic building block utilized extensively in fragment-based drug discovery (FBDD) and the synthesis of complex pharmaceutical agents. Characterized by a trifunctional scaffold—containing a reactive aryl bromide, a solubilizing methoxy group, and a modifiable hydroxymethyl handle—this molecule serves as a critical linchpin in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This guide provides an authoritative technical analysis of its physicochemical properties, synthetic pathways, and downstream applications.
Part 1: Physicochemical Identity Matrix
The following data establishes the core identity of the molecule. Researchers should verify these parameters against Certificates of Analysis (CoA) prior to use in GMP or GLP workflows.
Table 1: Molecular Specification
Parameter
Technical Specification
IUPAC Name
(2-Bromo-6-methoxypyridin-3-yl)methanol
CAS Number
1807211-71-7
Molecular Formula
C₇H₈BrNO₂
Molecular Weight
218.05 g/mol
Exact Mass
216.9738 g/mol
Physical State
White to off-white crystalline solid
Melting Point
68–72 °C (Typical range, solvent dependent)
Solubility
Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calculated)
~13.5 (Alcohol), ~2.1 (Pyridine N)
SMILES
COc1nc(Br)c(CO)cc1
Analyst Note: The presence of the methoxy group at the C6 position significantly increases the electron density of the pyridine ring compared to the 2,6-dibromo analog, altering the oxidative addition rates during palladium-catalyzed cross-couplings.
Part 2: Synthetic Architecture
The synthesis of (2-Bromo-6-methoxypyridin-3-yl)methanol typically proceeds via the selective reduction of its ester or aldehyde precursors. The choice of reducing agent is critical to prevent debromination (a common side reaction with harsh hydrides).
Dissolution: Dissolve 10.0 mmol of methyl 2-bromo-6-methoxynicotinate in 50 mL of anhydrous THF/MeOH (1:1 v/v). Cool to 0 °C under N₂ atmosphere.
Addition: Add NaBH₄ (4.0 eq, 40.0 mmol) portion-wise over 30 minutes. Caution: Exothermic gas evolution (H₂).
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
Quench: Cool to 0 °C. Quench carefully with saturated aqueous NH₄Cl.
Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.
Visualizing the Synthetic & Reactivity Workflow
The following diagram illustrates the synthesis of the core and its divergent reactivity profile, highlighting its utility as a "chemical branching point."
Figure 1: Synthetic workflow showing the reduction of the nicotinate precursor and the three primary vectors for downstream diversification.
Part 3: Drug Development Applications
In medicinal chemistry, this scaffold is valued for its ability to facilitate Fragment-Based Drug Discovery (FBDD) .
Orthogonal Functionalization
The molecule possesses three distinct sites for chemical elaboration, allowing for rapid library generation:
Site A (C2-Bromine): A handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. This allows the introduction of biaryl systems common in kinase inhibitors.
Site B (C3-Hydroxymethyl): Can be converted to an alkyl halide for nucleophilic substitution, oxidized to an aldehyde for reductive amination, or used in Mitsunobu reactions to attach ether-linked pharmacophores.
Site C (C6-Methoxy): Acts as a masked hydroxyl group (via demethylation to the pyridone) or can be displaced by strong nucleophiles in harsh SNAr conditions to introduce polarity.
Bioisosterism
The 2-methoxy-3-hydroxymethyl-pyridine motif serves as a polar bioisostere for ortho-substituted benzenes. The pyridine nitrogen provides a hydrogen bond acceptor (HBA) capability that can interact with hinge regions in kinase ATP-binding pockets, while the methoxy group modulates lipophilicity (LogP).
Table 2: Comparative Reactivity Profile
Reaction Type
Target Site
Conditions
Utility in Drug Design
Suzuki Coupling
C2-Br
Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
Building biaryl scaffolds (e.g., Kinase hinge binders).
Appel Reaction
C3-CH₂OH
CBr₄, PPh₃
Converting alcohol to benzyl bromide for alkylation.
Demethylation
C6-OMe
HBr/AcOH or BBr₃
Generating 6-pyridones (hydrogen bond donors).
Part 4: Handling and Safety (MSDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions reserved for halogenated pyridines.
Hazard Statements (GHS):
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The alcohol moiety is susceptible to slow oxidation if exposed to air over long periods.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Bromine content).
References
National Institutes of Health (NIH). (2023). Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation. PubMed Central. Retrieved from [Link]
Royal Society of Chemistry. (2023). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]
Regioisomerism in Drug Discovery: 2-Bromo-6-Methoxy vs. 6-Bromo-2-Methoxy Scaffolds
This guide addresses the critical distinction between 2-bromo-6-methoxy and 6-bromo-2-methoxy isomers. Executive Summary for Researchers: The interpretation of these names depends entirely on the scaffold's symmetry.
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the critical distinction between 2-bromo-6-methoxy and 6-bromo-2-methoxy isomers.
Executive Summary for Researchers:
The interpretation of these names depends entirely on the scaffold's symmetry.
Naphthalene Scaffold (Naproxen Precursors): Due to
symmetry, 2-bromo-6-methoxynaphthalene and 6-bromo-2-methoxynaphthalene are the same molecule (CAS 5111-65-9).[1]
Quinoline Scaffold (Bedaquiline/Antimalarial Precursors): These are distinct regioisomers with orthogonal reactivity profiles. This guide focuses on the Quinoline series, where the distinction is chemically significant and critical for SAR (Structure-Activity Relationship) studies.
[1]
The Symmetry Paradox: Naphthalene vs. Quinoline
Before designing a synthesis, one must validate the scaffold symmetry. The confusion often arises because chemical vendors may list the same naphthalene compound under both names.
The Naphthalene Case (Symmetric)
In the naphthalene system, the 2,6-disubstitution pattern possesses a
axis of rotation perpendicular to the ring plane.[1]
Implication: There is no "isomer separation" required. A reaction targeting the "2-position" is chemically identical to one targeting the "6-position" until the first substituent is modified.[1]
The Quinoline Case (Asymmetric)
In the quinoline system, the nitrogen atom breaks the symmetry. The positions are electronically and sterically distinct.
Isomer A (2-Bromo-6-methoxyquinoline): Bromine is on the pyridine ring (electron-deficient); Methoxy is on the benzene ring (electron-rich).[1]
Isomer B (6-Bromo-2-methoxyquinoline): Bromine is on the benzene ring; Methoxy is on the pyridine ring (imidate-like).[1]
The following table contrasts the two quinoline isomers, which are key intermediates in the synthesis of anti-TB drugs (e.g., Bedaquiline) and kinase inhibitors.
Feature
Isomer A: 2-Bromo-6-methoxyquinoline
Isomer B: 6-Bromo-2-methoxyquinoline
Structure
Br at (adj. to N), OMe at
Br at (benzenoid), OMe at
Electronic Nature of Br
Electron-Deficient: Activated by ring Nitrogen.[1][3]
Objective: Demonstrate the reactivity difference by attempting a Suzuki coupling on Isomer B (successful) vs Isomer A (sluggish/requires optimization).
Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-methoxyquinoline (Isomer B)[1]
This protocol yields high purity biaryl intermediates, crucial for Bedaquiline analogs.
Degassing: Charge a reaction vial with 6-bromo-2-methoxyquinoline (238 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol). Evacuate and backfill with Argon (
).
Solvation: Add degassed 1,4-Dioxane (5 mL) and
solution (1.5 mL).
Catalyst Addition: Add
(58 mg, 0.05 mmol) under positive Argon flow.
Reaction: Seal and heat to 90°C for 4 hours.
Note: Isomer B reacts rapidly due to the "aryl bromide" character. Isomer A would require specialized ligands (e.g., XPhos) and longer times due to the electron-deficient nature of the pyridine ring and potential catalyst poisoning by the nitrogen.[1]
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (
PubChem. (2025).[3] 2-Bromo-6-methoxynaphthalene (Compound Summary).[1][2][4] National Library of Medicine. [Link][1]
Chandrika, N. T., et al. (2020). Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876. PMC (PubMed Central). [Link]
Sivashanmugam, M., et al. (2023).[5] Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.[1][5] RSC Medicinal Chemistry. [Link]
Strategic Sourcing & Technical Validation: (2-Bromo-6-methoxypyridin-3-yl)methanol
The following technical guide is structured to support researchers and procurement specialists in the strategic sourcing and validation of (2-Bromo-6-methoxypyridin-3-yl)methanol . CAS: 1807211-71-7 | Role: Bifunctional...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to support researchers and procurement specialists in the strategic sourcing and validation of (2-Bromo-6-methoxypyridin-3-yl)methanol .
In the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors, the purity of bifunctional intermediates is non-negotiable. (2-Bromo-6-methoxypyridin-3-yl)methanol serves as a critical "linchpin" scaffold, offering two distinct orthogonal handles:[1]
C2-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
C3-Hydroxymethyl: A nucleophilic handle for linker attachment via etherification or oxidation to the aldehyde for reductive amination.[1]
⚠️ Critical Isomer Warning
A common procurement failure mode involves sourcing the regioisomer due to naming similarities. You must verify the substitution pattern using the CAS and structure below.
Complete loss of binding potency; incorrect vector.
Strategic Utility & Mechanism
This compound is classified as a Protein Degrader Building Block .[2] Its utility lies in its ability to serve as a rigid, aromatic connector between an E3 ligase ligand (e.g., Cereblon or VHL binders) and a target protein warhead.
Electronic Properties: The C6-methoxy group acts as an electron-donating group (EDG), modulating the electron density of the pyridine ring.[1] This facilitates oxidative addition at the C2-Br position during cross-coupling, often allowing for milder reaction conditions compared to electron-deficient pyridines.[1]
Solubility Profile: The hydroxymethyl group enhances polarity, a critical attribute for PROTAC linkers which often suffer from poor aqueous solubility.
Global Supplier Landscape
The supply chain for this intermediate is bifurcated into Catalog Distributors (for mg to g scale) and Contract Manufacturing Organizations (CMOs) (for kg scale).
Tier 1: Validated Stocking Suppliers (USA/Europe)
Recommended for Discovery Phase (Speed > Cost)
Region
Supplier
Reliability Rating
Notes
USA
Ambeed
High
Stock usually available in Illinois; reliable QC data.[1]
USA
MilliporeSigma
High
Acts as a distributor; high price but guaranteed COA integrity.
Europe
Fluorochem (UK)
Very High
The "Gold Standard" for heterocycles in EU; excellent in-house QC.
Europe
BLDpharm (Germany)
High
Large inventory hub in Germany; rapid EU logistics.[1]
Tier 2: Bulk & Custom Synthesis (China/Global)
Recommended for Scale-up/GLP Tox (Cost > Speed)[1]
JHECHEM: Known for bulk manufacturing of pyridine derivatives.[1][3]
Combi-Blocks: US-based front end with deep manufacturing ties; excellent balance of price/speed for 10g–100g orders.[1]
Quality Assurance & Validation Protocol
Trusting a Certificate of Analysis (COA) blindly is a risk in complex synthesis. The following protocol ensures the material is "Synthesis-Ready."
Synthesis-Driven Impurity Profiling
Understanding how the material is made reveals what impurities to look for.[1] The standard synthesis involves the reduction of Methyl 2-bromo-6-methoxynicotinate .[1]
Impurity A (Over-reduction): 2-Bromo-6-methoxy-3-methylpyridine.[1] (Result of over-reduction of the alcohol).
Impurity B (Starting Material): Methyl 2-bromo-6-methoxynicotinate.[1] (Incomplete reduction).
Impurity C (Hydrolysis): 2-Bromo-6-methoxynicotinic acid.[1]
Standard Operating Procedure (SOP) for Incoming QC
Objective: Validate identity (CAS 1807211-71-7) and Purity (>97%).
1H NMR (DMSO-d6):
Diagnostic Signal: Look for the methylene singlet (-CH 2OH) around δ 4.4–4.6 ppm.[1]
Isomer Check: Verify the coupling constants of the aromatic protons. The C4/C5 protons should show a specific splitting pattern distinct from the C4/C5 protons of the isomer.
Impurity Check: Look for methyl ester singlets (~3.8 ppm) indicating Impurity B.
Flag: If you see [M+H]+ = 202, this indicates over-reduction to the methyl analog (Impurity A).
Karl Fischer (Water):
The hydroxymethyl group is hygroscopic. Ensure water content is <0.5% if using strictly anhydrous coupling conditions (e.g., using moisture-sensitive catalysts).
Visualizations
Figure 1: Procurement Decision Tree
This logic flow guides the selection of a supplier based on project phase and risk tolerance.
Caption: Strategic sourcing workflow distinguishing between rapid discovery needs and cost-optimized scale-up.
Figure 2: Technical Validation Workflow (QC)
A self-validating loop to ensure material integrity before introduction into the synthesis pipeline.[1]
Caption: Quality Control workflow emphasizing the critical differentiation between the target compound and its common regioisomer.
Strategic Procurement & Technical Profile: 2-Bromo-6-methoxypyridin-3-ylmethanol
The following is an in-depth technical guide and whitepaper on 2-Bromo-6-methoxypyridin-3-ylmethanol , designed for researchers and drug development professionals. A Critical Scaffold for Kinase and KRAS Inhibitor Develo...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide and whitepaper on 2-Bromo-6-methoxypyridin-3-ylmethanol , designed for researchers and drug development professionals.
A Critical Scaffold for Kinase and KRAS Inhibitor Development
Executive Summary
2-Bromo-6-methoxypyridin-3-ylmethanol (CAS: 1807211-71-7 ) is a high-value heterocyclic building block used primarily in the synthesis of small molecule inhibitors, particularly those targeting kinases and KRAS mutations. Its structural utility lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical elaboration:
C-2 Bromide: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings (typically to aryl/heteroaryl groups).
C-6 Methoxy: A solubilizing group or hydrogen bond acceptor, often positioned to interact with the solvent front or specific pocket residues.
C-3 Hydroxymethyl: A versatile anchor for converting to halides, aldehydes, or amines, enabling scaffold extension.
The market price for this compound reflects its synthetic complexity—specifically the challenge of achieving high regioselectivity between the C-2 and C-6 positions during manufacturing. This guide analyzes the cost drivers, synthesis routes, and quality parameters required for procurement.
Chemical Identity & Specifications
Parameter
Specification
Chemical Name
(2-Bromo-6-methoxypyridin-3-yl)methanol
CAS Number
1807211-71-7 (Note: Do not confuse with isomer 1802489-60-6)
Molecular Formula
C₇H₈BrNO₂
Molecular Weight
218.05 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
The pricing of 2-Bromo-6-methoxypyridin-3-ylmethanol is non-linear. It is classified as a Tier 2 Building Block —commercially available but not a commodity chemical like 2-bromopyridine.
Estimated Market Pricing (Research Grade)
Prices are estimates based on Q4 2024 data from major catalog suppliers (e.g., BLD Pharm, SynHet, Enamine).
Pack Size
Estimated Price Range (USD)
Unit Cost (USD/g)
Availability
1 g
$180 – $280
$180 – $280
In Stock (Lead time: 1-2 weeks)
5 g
$650 – $950
$130 – $190
Limited Stock (Lead time: 2-4 weeks)
25 g+
Quote Only
~$80 – $100
Custom Synthesis (4-6 weeks)
Procurement Insight: The high cost per gram for small packs is driven by the purification overhead required to remove the C-6 bromo / C-2 methoxy regioisomer. Bulk pricing drops significantly because chromatographic separation becomes more efficient at scale.
Synthesis & Cost Drivers (The "Why" Behind the Price)
To understand the cost, one must understand the synthesis. The primary challenge is regioselectivity . The most common industrial route starts from 2,6-dibromopyridine.
The Synthetic Pathway
The synthesis involves three critical steps:
Formylation: Lithiation of 2,6-dibromopyridine followed by DMF quenching.
Regioselective SNAr: Displacement of one bromide with methoxide.
Reduction: Conversion of the aldehyde to the alcohol.
Critical Cost Driver: Step 2 (SNAr).
Reaction of 2,6-dibromo-3-formylpyridine with NaOMe can yield two isomers:
Target: 2-Bromo-6-methoxy-3-formylpyridine (Substitution at C-6).
Impurity: 6-Bromo-2-methoxy-3-formylpyridine (Substitution at C-2).
The formyl group at C-3 is an Electron Withdrawing Group (EWG).
C-2 Position: Ortho to EWG. Sterically hindered but electronically activated.
C-6 Position: Para to EWG. Less hindered.
Outcome: The reaction favors the C-6 substitution (Target), but often produces 5-10% of the C-2 isomer. Separating these isomers requires careful column chromatography, driving up the cost of the final >97% pure material.
Visualization: Synthesis Workflow
Caption: Synthetic route highlighting the critical regioselectivity checkpoint (Step 2) that dictates yield and cost.
Quality Assurance & Testing Protocols
When sourcing this material, "Purity >97%" is insufficient. You must validate the regio-purity .
Self-Validating QC Protocol
H-NMR Analysis (DMSO-d6):
Target (2-Br, 6-OMe): Look for two aromatic doublets. The coupling constant (
) for 2,3,6-substituted pyridines (with protons at 4 and 5) is typically 8.0–8.5 Hz .
Differentiation: The chemical shift of the proton adjacent to the Bromide (C-4) vs. the Methoxy (C-5) will differ between isomers.
Diagnostic: In the target compound, the hydroxymethyl protons (C-3) will show NOE (Nuclear Overhauser Effect) with the C-4 proton, but not with the methoxy group (which is at C-6). In the impurity (2-OMe, 6-Br), the methoxy is at C-2, spatially closer to the hydroxymethyl at C-3.
HPLC Method:
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile (0.1% TFA).
The regioisomers usually have slightly different retention times due to the difference in polarity caused by the dipole moment vectors of the Br vs OMe relative to the Nitrogen.
Applications in Drug Discovery
Why pay $200/g for this scaffold?
Kinase Inhibitors: The pyridine nitrogen often serves as the hinge-binding element. The C-2 Bromide allows for the attachment of a "tail" that extends into the solvent-exposed region or the hydrophobic back pocket.
KRAS G12C: Substituted pyridines are common scaffolds in covalent inhibitors, where the C-3 position (via the alcohol) can be converted to an acrylamide warhead.
Procurement Decision Tree
Caption: Decision logic for sourcing based on scale and urgency.
References
Chemical Identity & CAS: PubChem Compound Summary for CAS 1807211-71-7. National Center for Biotechnology Information. Link
Synthetic Methodology (SNAr Regioselectivity):Journal of Organic Chemistry, "Regioselective Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines". (General mechanism reference for 2,6-dihalo-3-EWG systems).
Commercial Availability: SynHet Catalog Entry for 2-Bromo-6-methoxypyridin-3-ylmethanol. Link
Supplier Data: BLD Pharm Product List (Search: 1807211-71-7). Link
Medicinal Chemistry Application:Journal of Medicinal Chemistry, "Discovery of Pyridine-Based Inhibitors". (Contextual reference for trisubstituted pyridine scaffolds).
Foundational
Technical Guide: Solubility & Handling of (2-Bromo-6-methoxypyridin-3-yl)methanol in DMSO
The following technical guide details the solubility profile, handling protocols, and stock solution preparation for (2-Bromo-6-methoxypyridin-3-yl)methanol in Dimethyl Sulfoxide (DMSO). Executive Summary (2-Bromo-6-meth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, handling protocols, and stock solution preparation for (2-Bromo-6-methoxypyridin-3-yl)methanol in Dimethyl Sulfoxide (DMSO).
Executive Summary
(2-Bromo-6-methoxypyridin-3-yl)methanol is a functionalized pyridine building block widely used in Suzuki-Miyaura couplings and nucleophilic substitutions. While specific experimental solubility limits are rarely indexed for intermediate fragments, structural analysis confirms that DMSO is the optimal solvent for this compound.
Based on physicochemical properties (LogP ~1.1, H-bond donor count: 1), this compound exhibits high solubility (>100 mM) in anhydrous DMSO. However, its hydroxymethyl group introduces a risk of moisture-induced precipitation if the DMSO absorbs atmospheric water. This guide provides a self-validating protocol to determine exact solubility limits and best practices for maintaining stock solution integrity.
Physicochemical Profile & Solvation Mechanism
To understand why DMSO is the preferred solvent, we must analyze the interaction between the solvent and the solute's functional groups.
Structural Analysis
Core: Pyridine ring (Polar, H-bond acceptor).
Substituents:
C2-Bromo: Lipophilic, electron-withdrawing. Increases molecular weight (MW: 218.05 g/mol ) but aids in van der Waals interactions.
C3-Methanol (-CH₂OH): Critical H-bond donor/acceptor. This group dictates the need for a polar aprotic solvent like DMSO to disrupt intermolecular H-bonding in the crystal lattice.
The Solvation Mechanism
DMSO (Dimethyl sulfoxide) acts as a Lewis base. The sulfoxide oxygen accepts hydrogen bonds from the solute's hydroxyl group (-OH), while the methyl groups of DMSO solvate the lipophilic bromine and pyridine ring via dipole-dipole and dispersion forces.
Physicochemical Data Table
Property
Value
Implication for DMSO Solubility
Molecular Weight
218.05 g/mol
Low MW favors rapid dissolution.
Predicted LogP
~1.1
Moderately lipophilic; highly compatible with organic solvents.
H-Bond Donors
1 (-OH)
Requires polar solvent to break crystal lattice.
H-Bond Acceptors
3 (N, OMe, OH)
Excellent interaction with DMSO dipole.
Physical State
Solid (Crystalline)
Requires energy (sonication) to initiate solvation.
Experimental Protocol: Solubility Determination
Do not rely on generic "soluble" labels. Use this Kinetic Solubility Protocol to determine the precise limit for your specific batch.
Workflow Diagram
The following diagram outlines the decision logic for preparing and validating the stock solution.
Solvent: DMSO, Anhydrous (≥99.9%), stored over molecular sieves.
Step-by-Step Procedure:
Preparation: Weigh approximately 5–10 mg of the solid into a 1.5 mL amber HPLC vial. Record the exact mass.
Initial Addition: Add a volume of DMSO to achieve a target concentration of 50 mM (approx. 10.9 mg/mL).
Calculation: Volume (mL) = Mass (mg) / 10.9.
Energy Input: Vortex for 30 seconds. If solid remains, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes.
Note: Avoid heating above 40°C to prevent degradation of the bromo-pyridine moiety.
Visual Check: Hold the vial against a dark background with side illumination (Tyndall effect check).
Clear: Solubility > 50 mM. Proceed to QC.
Cloudy: Add DMSO in 50 µL increments, repeating step 3, until clear.
Validation (Optional but Recommended): Centrifuge at 13,000 rpm for 5 minutes. Analyze the supernatant via HPLC-UV to confirm the actual concentration matches the theoretical concentration (no crash-out).
Best Practices for Stock Solutions
Concentration Standards
For most biological assays and synthetic reactions, the following concentrations are recommended:
Application
Recommended Conc.
Rationale
High-Throughput Screening (HTS)
10 mM
Standard library concentration; minimizes DMSO % in final assay.
Synthetic Reactions
100–500 mM
Maximizes throughput; compound is likely soluble at this level.
NMR Analysis
~20–50 mM
Sufficient signal-to-noise ratio; use DMSO-d6.
Storage & Stability
DMSO is hygroscopic . It absorbs water from the air, which decreases its solvating power and can cause the lipophilic bromo-pyridine compound to precipitate.
Vial Type: Use amber glass vials with PTFE-lined caps to prevent leaching and light degradation.
Temperature: Store at -20°C or -80°C .
Caution: DMSO freezes at 19°C. Repeated freeze-thaw cycles promote water condensation.
Freeze-Thaw Protocol:
Thaw completely at room temperature.
Vortex to ensure homogeneity (concentration gradients form during freezing).
Visually inspect for precipitates before use.
Blanket with Argon or Nitrogen before re-sealing.
Troubleshooting Common Issues
"Crash Out" Upon Dilution
Scenario: You dilute the DMSO stock into an aqueous buffer (e.g., PBS) for an assay, and the solution turns cloudy.
Cause: The compound's lipophilicity (Br, Pyridine) dominates when the DMSO fraction drops below 1-2%.
Solution:
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., 100% -> 10% -> 1%).
Surfactants: Add 0.01% Tween-20 or Triton X-100 to the aqueous buffer to stabilize the suspension.
Yellowing of Solution
Scenario: The clear stock solution turns yellow over time.
Cause: Oxidation of the pyridine nitrogen or trace degradation of the bromo-group (liberating Br₂ or HBr).
Solution: Check purity via LC-MS. If purity is >95%, the color change is likely a trace impurity effect (N-oxide formation) and may not affect synthetic utility, but will interfere with colorimetric assays. Discard for sensitive bio-assays.
References
Compound Data: PubChem. (2-Bromo-6-methoxypyridin-3-yl)methanol. National Library of Medicine. Available at: [Link]
DMSO Properties: Gaylord Chemical. DMSO Solubility Data & Handling Guide. Available at: [Link]
Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. [Link]
Assay Interference: Waybright, T. J., et al. "Interference of DMSO in Cell-Based Assays." Assay Guidance Manual, NCBI. Available at: [Link]
Exploratory
2-Bromo-6-methoxypyridin-3-ylmethanol: A Strategic Scaffold for SHP2 and Kinase Inhibitor Discovery
Introduction: The Strategic Value of the 2,3,6-Trisubstituted Pyridine In the landscape of modern medicinal chemistry, the pyridine ring remains a privileged structure, yet the utility of specific substitution patterns d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 2,3,6-Trisubstituted Pyridine
In the landscape of modern medicinal chemistry, the pyridine ring remains a privileged structure, yet the utility of specific substitution patterns dictates their value. 2-Bromo-6-methoxypyridin-3-ylmethanol represents a high-value building block precisely because it grants access to the challenging 2,3,6-substitution pattern .
Standard electrophilic aromatic substitution on electron-rich pyridines (like 2-methoxypyridine) typically directs incoming electrophiles to the C5 position (para to the methoxy). Accessing the C3 position (ortho to the methoxy) while simultaneously installing a functional handle at C2 requires a divergent synthetic strategy. This building block solves that problem, offering three distinct vectors for elaboration:
C2-Bromine: A handle for cross-coupling (Suzuki, Stille) to establish biaryl cores.
C3-Hydroxymethyl: A versatile "warhead" anchor, easily converted to amines, ethers, or aldehydes for fragment growing.
C6-Methoxy: A masked hydrogen bond donor (via conversion to pyridone) or a lipophilic acceptor.
This guide details the synthesis, reactivity, and application of this scaffold, specifically highlighting its critical role in the development of SHP2 phosphatase inhibitors .
Structural Analysis & Pharmacophore Features
Feature
Chemical Nature
Medicinal Chemistry Utility
Pyridine Nitrogen (N1)
Basic, H-bond Acceptor
Critical for hinge binding in kinases or water-mediated interactions in phosphatases.
C2-Bromine
Aryl Halide
Vector 1: Site for Suzuki-Miyaura coupling to extend the scaffold into hydrophobic pockets.
C3-Hydroxymethyl
Primary Alcohol
Vector 2: Solubilizing group; precursor to electrophiles (alkyl halides) or nucleophiles (amines).
C6-Methoxy
Electron-Donating Group
Vector 3: Modulates pKa of the pyridine N; metabolic handle (O-dealkylation).
Synthetic Accessibility: The Ortho-Lithiation Route
Commercial availability of this specific isomer can be sporadic. The most robust synthetic route relies on Directed Ortho Metalation (DOM) , bypassing the regioselectivity issues of direct bromination.
Core Synthesis Workflow
The synthesis hinges on the ability of the C6-methoxy group (and the inherent acidity of the C3 proton) to direct lithiation to the C3 position of 2-bromo-6-methoxypyridine .
Dissolution: Charge a round-bottom flask with 2-bromo-6-methoxypyridine-3-carbaldehyde (e.g., 3.75 g, 17.3 mmol) and Methanol (120 mL). Stir at 25°C until fully dissolved.
Reduction: Add NaBH4 (327 mg, 8.6 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas evolution.
Monitoring: Stir at 25°C for 30 minutes. Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of the aldehyde peak.
Workup: Quench the reaction with water (150 mL). Concentrate under reduced pressure to remove Methanol.[7]
Extraction: Extract the aqueous residue with DCM (3 x 50 mL). Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
Purification: The crude white solid is typically >95% pure and can be used directly. If necessary, purify via flash chromatography (0-50% EtOAc in Hexanes).
Protocol B: Suzuki-Miyaura Coupling at C2
Context: Installing an aryl group at C2 while preserving the C3-alcohol.
Materials:
2-Bromo-6-methoxypyridin-3-ylmethanol (1.0 eq)
Aryl Boronic Acid (1.2 eq)
Pd(dppf)Cl2·DCM (0.05 eq)
Potassium Carbonate (2M aq. solution, 3.0 eq)
1,4-Dioxane (degassed)
Procedure:
Setup: In a microwave vial or pressure tube, combine the pyridine building block, aryl boronic acid, and Pd catalyst.
Solvent: Add 1,4-Dioxane and 2M K2CO3. Sparge with Argon for 5 minutes.
Reaction: Seal and heat to 90°C (oil bath) or 110°C (microwave, 30 min).
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
Note: The free alcohol at C3 is generally tolerated. If the boronic acid is sensitive, protect the alcohol as a THP ether or TBDMS ether prior to coupling.
Reactivity Profile & "Toolbox" Modifications
The utility of this building block lies in its divergent reactivity. The C3-alcohol serves as a pivot point for changing the physicochemical properties of the drug candidate.
Divergent Pathways Map
Figure 2: Divergent synthetic pathways available from the core scaffold.
Key Transformations
C3-Amination (via Mesylate):
The alcohol is treated with Methanesulfonyl chloride (MsCl) and Et3N to form the mesylate.
Displacement with primary or secondary amines yields the 3-(aminomethyl)pyridine .
Application: This introduces a solubilizing basic amine, common in kinase inhibitors to interact with solvent-exposed regions.
C6-Demethylation (Pyridone Formation):
Treatment with TMSI or HBr/AcOH cleaves the methyl ether to reveal the 2-bromo-6-pyridone .
Application: Pyridones are excellent bioisosteres for amides and can serve as hydrogen bond donor/acceptor motifs in the enzyme active site.
Case Study: SHP2 Phosphatase Inhibitors
Target: SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2).[7]
Relevance: SHP2 is a critical node in the RAS/MAPK signaling pathway. Allosteric inhibitors stabilize the auto-inhibited conformation of SHP2.
Role of the Scaffold:
In recent patent literature (e.g., WO2019183367), the 2-bromo-6-methoxypyridin-3-ylmethanol moiety is used to construct the "head" of the inhibitor.
The Reaction: The C3-alcohol is often converted to a leaving group (chloride or mesylate) and reacted with a bicyclic amine core.
The Result: The pyridine ring positions the C2-substituent (added later via Suzuki coupling) into a hydrophobic tunnel within the SHP2 allosteric site.
Why Methoxy? The C6-methoxy group often fills a small lipophilic sub-pocket, improving potency compared to the unsubstituted pyridine.
References
Synthesis of SHP2 Inhibitors: WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof. (2019).
Application Note: Optimized Suzuki Coupling of (2-Bromo-6-methoxypyridin-3-yl)methanol
This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of (2-Bromo-6-methoxypyridin-3-yl)methanol . This substrate presents a unique "triad" of challenges: Electronic Deactiv...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of (2-Bromo-6-methoxypyridin-3-yl)methanol .
This substrate presents a unique "triad" of challenges:
Electronic Deactivation: The 6-methoxy group (electron-donating) increases electron density on the pyridine ring, rendering the C-Br bond less electrophilic and more difficult to oxidatively add than in electron-deficient pyridines.[1]
Ortho-Steric Hindrance: The 3-hydroxymethyl group is ortho to the reactive bromide, creating significant steric bulk that can impede the approach of the palladium catalyst.[1]
Potential Chelation: The free hydroxyl group and the pyridine nitrogen can act as Lewis bases, potentially coordinating to the palladium center and poisoning the active catalyst species.
Executive Summary
Successful coupling of (2-Bromo-6-methoxypyridin-3-yl)methanol requires a catalyst system capable of overcoming the steric hindrance at the C3 position while maintaining high activity to activate the electron-rich C2-Br bond.[1] While "standard" conditions (Pd(PPh₃)₄) often fail or result in low conversion, biaryl phosphine ligands (Buchwald ligands) or bidentate ferrocenyl ligands provide superior turnover numbers (TON).[1]
High-Performance: Pd-XPhos G2 or Pd-SPhos G2 / K₃PO₄ / THF:H₂O (Required for hindered or electron-poor boronic acids).[1]
Mechanistic Insight & Strategy
The Substrate Architecture
The reaction success hinges on the Oxidative Addition step.
6-OMe Effect: The methoxy group pushes electron density into the ring (resonance effect).[1] This makes the oxidative addition of Pd(0) into the C-Br bond slower compared to a simple 2-bromopyridine.[1] Implication: Higher temperatures or more electron-rich ligands are needed.[1]
3-CH₂OH Effect: The hydroxymethyl group creates a "roof" over the C-Br bond.[1] Large, cone-angle ligands (like PPh₃) may struggle to fit.[1] Implication: Ligands like SPhos (which provides a "pocket") or dppf (which has a wide bite angle) are preferred.[1]
Diagram: Reaction Pathway & Challenges
Figure 1: The catalytic cycle highlights the oxidative addition as the primary bottleneck due to the steric and electronic nature of the substrate.
Experimental Protocols
Protocol A: The "Workhorse" Method (Cost-Effective)
Best for coupling with simple, electron-rich aryl boronic acids.[1]
Setup: Charge a reaction vial (microwave or screw-cap) with the substrate (e.g., 100 mg), boronic acid, and K₂CO₃.
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 5–10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
Catalyst Addition: Add Pd(dppf)Cl₂[3] · CH₂Cl₂ quickly to the mixture. Cap the vial immediately.
Reaction: Heat the block/bath to 90 °C . Stir vigorously.
Note: The free alcohol is soluble in this mix; protection is rarely needed.
Monitoring: Check by LCMS after 2 hours. If incomplete, continue to 16 hours.
XPhos/SPhos: These bulky, electron-rich ligands facilitate oxidative addition into the deactivated pyridine ring and create a "pocket" that accommodates the ortho-hydroxymethyl group during the catalytic cycle.[1]
K₃PO₄: A stronger base than carbonate, facilitating faster transmetallation.
Optimization Data & Troubleshooting
Solvent & Base Screening Matrix
Variable
Condition
Outcome for this Substrate
Solvent
Dioxane/H₂O (4:1)
Excellent. Solubilizes the polar alcohol substrate well.[1]
Toluene/H₂O
Good, but substrate may crash out if not heated.
DMF
Avoid if possible. High boiling point makes workup of the polar product difficult.
Base
K₂CO₃
Standard. Works for 80% of cases.
Cs₂CO₃
Use if K₂CO₃ is too slow. Higher solubility in organic phase.
K₃PO₄
Best for hindered couplings (Protocol B).
Catalyst
Pd(dppf)Cl₂
Reliable. Bidentate ligand resists de-ligation.
Pd(PPh₃)₄
Poor. Often fails due to steric bulk of PPh₃ and instability.
Pd(OAc)₂ + SPhos
Excellent. High activity for ortho-substituted pyridines.[1]
Troubleshooting Guide
Problem: Low Conversion.
Cause: Catalyst deactivation or slow oxidative addition.
Fix: Switch to Protocol B (SPhos/XPhos). Increase temp to 100 °C. Ensure strict oxygen-free conditions.
Problem: Protodehalogenation (Product is replaced by H).
Cause: Reaction is "stalling" after oxidative addition; the boronic acid is not transmetallating fast enough.
Fix: Increase Boronic Acid (1.5 equiv). Switch to a stronger base (K₃PO₄). Dry the solvent (use anhydrous dioxane) and add exactly 2-3 equiv of degassed water (controlled water content).
Problem: Product stuck in Aqueous Layer.
Cause: The hydroxymethyl group makes the product amphiphilic.
Fix: Saturate the aqueous layer with NaCl (solid) during extraction. Use THF/EtOAc (1:1) or DCM/Isopropanol (3:1) for extraction.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal protocol based on the coupling partner.
References
Suzuki-Miyaura Coupling of Pyridines
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[1][7] In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2004 .[1]
Context: Foundational text on the mechanism and general conditions for heteroaryl halides.
Optimization for Hindered Substrates (SPhos/XPhos)
Billingsley, K., & Buchwald, S. L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides."[1] Journal of the American Chemical Society, 2007 , 129(11), 3358–3366.
Context: Establishes SPhos and XPhos as the gold standard for ortho-substituted and electron-rich heteroaryl halides.
General Protocol for Hydroxymethyl-substituted Pyridines
Pfizer/Vertex Application Notes on Heterocycle Functionalization. (Synthesized from industry standard protocols for "Ortho-substituted Pyridine Coupling").[1]
Key Insight: Confirms tolerance of free alcohols in Dioxane/W
Application Note: Oxidation of (2-Bromo-6-methoxypyridin-3-yl)methanol to Aldehyde
Here is a detailed Application Note and Protocol guide for the oxidation of (2-Bromo-6-methoxypyridin-3-yl)methanol, designed for researchers and drug development professionals. Executive Summary This guide outlines the...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol guide for the oxidation of (2-Bromo-6-methoxypyridin-3-yl)methanol, designed for researchers and drug development professionals.
Executive Summary
This guide outlines the optimized protocols for oxidizing (2-Bromo-6-methoxypyridin-3-yl)methanol to its corresponding aldehyde. This transformation is a critical step in the synthesis of kinase inhibitors and P2X3 antagonists. Due to the presence of the Lewis-basic pyridine nitrogen and the electron-donating methoxy group, standard oxidation conditions must be tuned to prevent over-oxidation to the carboxylic acid or complexation with metal oxidants.
Two primary methodologies are presented:
Activated Manganese Dioxide (MnO₂): The preferred heterogeneous method for scale-up and ease of workup.
Dess-Martin Periodinane (DMP): A homogeneous alternative for high-value, small-scale batches or substrates resistant to MnO₂.
Strategic Analysis & Chemistry
Substrate Characteristics
The starting material features three distinct functional sites that influence reactivity:
C3-Hydroxymethyl (Primary Alcohol): The site of oxidation. Being attached to a pyridine ring, it behaves similarly to a benzylic alcohol but is electronically modulated by the ring substituents.
C2-Bromine: A steric bulk that protects the pyridine nitrogen from tight coordination but also deactivates the ring slightly via induction (-I effect).
C6-Methoxy: A strong electron-donating group (+M effect) that makes the pyridine ring electron-rich compared to a bare pyridine. This increases the nucleophilicity of the nitrogen, potentially interfering with Lewis acidic oxidants (like PCC/PDC), making non-coordinating oxidants (DMP) or heterogeneous surfaces (MnO₂) superior choices.
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the critical step of avoiding over-oxidation to the carboxylic acid.
Methodology A: Activated Manganese Dioxide (MnO₂)
Status: Industry Standard (Heterogeneous)
Mechanism: Radical mechanism on the MnO₂ surface.
Pros: Filtration workup (no aqueous extraction needed), mild, stable product.
Cons: Requires large excess (10–20 eq), quality of MnO₂ is variable.
Reagent Quality Check (Crucial)
Commercial MnO₂ varies wildly in activity. "Activated" MnO₂ is required.[1][2][3]
Validation: If the reagent is black/clumpy, it may be inactive. It should be a fine, dark brown/black powder.
Activation Protocol (if needed): Heat MnO₂ at 110°C in an oven for 24 hours prior to use, or azeotrope with toluene.
Detailed Protocol
Scale: 1.0 g Substrate (approx. 4.6 mmol)
Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve (2-Bromo-6-methoxypyridin-3-yl)methanol (1.0 g, 1.0 equiv) in anhydrous Dichloromethane (DCM) or Chloroform (15 mL).
Note: Chloroform often provides faster rates for heterocyclic alcohols due to higher boiling point if reflux is needed.
Addition: Add Activated MnO₂ (4.0 g, ~10 equiv) in a single portion.
Reaction: Stopper the flask (do not seal hermetically if heating) and stir vigorously at Room Temperature (25°C) .
Monitoring: Check TLC every 2 hours (Eluent: 30% Ethyl Acetate in Hexanes). The aldehyde is usually less polar than the alcohol.
Optimization: If conversion is <50% after 4 hours, heat to mild reflux (40°C for DCM, 60°C for CHCl₃).
Workup:
Prepare a pad of Celite (diatomaceous earth) in a sintered glass funnel.
Filter the black suspension through the Celite pad.
Rinse the filter cake thoroughly with DCM (3 x 20 mL) to elute the trapped product.
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 35°C.
Result: The product is typically obtained as a white to pale yellow solid.
Methodology B: Dess-Martin Periodinane (DMP)
Status: High-Performance Alternative (Homogeneous)
Mechanism: Ligand exchange followed by reductive elimination.
Pros: Stoichiometric (1.1–1.2 eq), rapid, works at RT, avoids metal waste.
Cons: Reagent cost, requires aqueous workup to remove iodinane byproducts.
Detailed Protocol
Scale: 1.0 g Substrate (approx. 4.6 mmol)
Preparation: In a 50 mL RBF, dissolve (2-Bromo-6-methoxypyridin-3-yl)methanol (1.0 g, 1.0 equiv) in anhydrous DCM (15 mL).
Tip: Adding 1 drop of water can accelerate the reaction mechanism (acetyl ligand exchange), but strictly anhydrous conditions are safer if the aldehyde is prone to hydration.
Reaction: Remove the ice bath and allow to warm to Room Temperature . Stir for 1–2 hours.
Quench (Critical Step):
Dilute with Diethyl Ether or DCM (20 mL).
Add a 1:1 mixture of Saturated Aqueous NaHCO₃ and 10% Na₂S₂O₃ (Sodium Thiosulfate) (20 mL total).
Chemistry: Thiosulfate reduces the byproduct (iodinane) to soluble iodo-benzoic acid derivatives; Bicarbonate neutralizes the acetic acid produced.
Workup:
Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins).
Separate layers.[4][5] Extract aqueous layer once with DCM.
Dry combined organics over MgSO₄, filter, and concentrate.
Comparative Analysis & Troubleshooting
Method Selection Matrix
Feature
Method A: MnO₂
Method B: DMP
Reagent Cost
Low
High
Stoichiometry
10–20 equiv (Excess)
1.1–1.2 equiv
Workup
Filtration (Simple)
Extraction/Wash (Moderate)
Reaction Time
4–24 Hours
1–3 Hours
Suitability
Scale-up (>10g)
Discovery (<1g)
Risk
Incomplete conversion (surface passivation)
Acetic acid byproduct (pH sensitive)
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Stalled Reaction (MnO₂)
Surface passivation by water or product.
Add fresh MnO₂ (5 eq) or switch to reflux. Ensure solvent is dry.
Low Yield (DMP)
Product adhering to iodine byproducts.
Ensure the Na₂S₂O₃ quench is vigorous and long enough (clear layers).
Use anhydrous solvents.[1] Avoid Jones Reagent or KMnO₄.
Product Decomposition
Aldehyde instability on Silica.
Neutralize Silica gel with 1% Triethylamine during column chromatography.
Workflow Decision Tree
Figure 2: Decision tree for selecting the optimal oxidation methodology based on scale and reaction progress.
Storage and Stability
Pyridine carboxaldehydes are moderately stable but can undergo:
Oxidation: To carboxylic acid upon exposure to air.
Cannizzaro Reaction: Disproportionation in the presence of strong base.
Recommendation: Store the isolated aldehyde under an inert atmosphere (Argon/Nitrogen) at -20°C . If the product is an oil, it may crystallize upon standing in the cold.
References
Manganese Dioxide Oxidations (General Protocol)
Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. (2001).
Protocol Validation:
Dess-Martin Periodinane Oxidations
Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 48(22), 4155–4156.[7] (1983).[7][8]
Mechanism & Water Acceleration: Meyer, S. D., & Schreiber, S. L.[6][9] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 59, 7549-7552.[6][9] (1994).[6]
Pyridine Methanol Synthesis (Contextual)
For synthesis of the precursor class (Halogenated Pyridine Methanols)
Sigma-Aldrich Product Entry (Regioisomer Reference): (Used for physical property estimation).
Converting (2-Bromo-6-methoxypyridin-3-yl)methanol to alkyl bromide
Application Note: Selective Bromination of Functionalized Pyridyl Carbinols Part 1: Strategic Overview & Chemical Logic 1.1 The Challenge: Poly-Functionalized Pyridine Chemistry The conversion of (2-Bromo-6-methoxypyridi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Bromination of Functionalized Pyridyl Carbinols
Part 1: Strategic Overview & Chemical Logic
1.1 The Challenge: Poly-Functionalized Pyridine Chemistry
The conversion of (2-Bromo-6-methoxypyridin-3-yl)methanol (Substrate 1 ) to its corresponding alkyl bromide (Product 2 ) presents a specific set of chemoselectivity challenges that distinguishes it from standard benzyl alcohol brominations.
Acid Sensitivity: The 6-methoxy substituent is an electron-donating group (EDG). While pyridyl ethers are generally more robust than phenyl ethers, exposure to strong mineral acids (e.g., 48% HBr, high temperature) risks O-demethylation , yielding the thermodynamic pyridone byproduct.
Nucleophilic Sensitivity: The 2-bromo position is activated for
displacement. Harsh nucleophilic conditions could lead to displacement of the ring bromide rather than the hydroxyl group.
Lachrymatory Hazards: The target product is a "picolyl" bromide, structurally analogous to benzyl bromide. It is a potent lachrymator and alkylating agent, requiring specific containment protocols.
1.2 The Solution: The Appel Reaction
To mitigate these risks, the Appel Reaction (
) is the "Gold Standard" methodology for this transformation. It operates under neutral-to-mildly basic conditions, driving the reaction via the formation of a strong Phosphine-Oxygen bond () rather than acid catalysis. This ensures the integrity of the methoxy ether and the ring bromide.
Part 2: Experimental Protocols
Protocol A: The Appel Reaction (Recommended for Discovery/Gram Scale)
Best for: High purity, functional group tolerance, and avoiding acidic byproducts.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Substrate 1 (1.0 eq) and
(1.25 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice/water bath.
Expert Insight: Adding
first allows it to solvate fully. initiates the reaction and should be the limiting factor in the rate of addition to control exotherms.
Addition: Dissolve
(1.30 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15–20 minutes.
Observation: The solution typically turns from colorless to yellow/orange. A transient precipitate may form and redissolve.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitoring: Check by TLC (Hexanes/EtOAc 4:1). The alcohol (polar, lower
) should disappear, replaced by the bromide (non-polar, higher ).
Workup (The "Trituration" Method):
Concentrate the reaction mixture under reduced pressure to
20% of its original volume.
Add cold Diethyl Ether (
) or n-Heptane (5x volume) with vigorous stirring. This precipitates the bulk of the Triphenylphosphine Oxide () byproduct.
Filter the solid through a pad of Celite.
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
Target:Product 2 is typically a yellow oil or low-melting solid that solidifies upon freezer storage.
Protocol B:
with Pyridine Scavenger (Scale-Up Alternative)
Best for: Cost-efficiency on multi-gram/kilogram scale where atom economy is critical.
Reagents:
Substrate 1: 1.0 eq
Phosphorus Tribromide (
): 0.40 eq (Note: 1 mol delivers 3 mol Br)
Pyridine (Base): 0.1 eq (Catalytic scavenger)
Toluene or DCM: Solvent
Procedure:
Dissolve Substrate 1 and Pyridine in Toluene at 0 °C.
Add
dropwise (highly exothermic).
Warm to RT. If conversion is slow, heat to 40–50 °C.
Quench: Pour carefully into ice-cold saturated
(gas evolution!).
Extract: Separate organic layer, dry over
, and concentrate.
Part 3: Mechanism & Workflow Visualization
Figure 1: Mechanistic Pathway (Appel Reaction)
Description: This diagram illustrates the activation of the alcohol by the Phosphonium species and the subsequent
displacement that inverts stereochemistry (if chiral) and installs the bromine.
Caption: The Appel reaction utilizes the thermodynamic driving force of Phosphine Oxide formation to activate the alcohol under neutral conditions.
Figure 2: Purification Decision Tree
Description: A logical workflow for isolating the product from the stubborn triphenylphosphine oxide byproduct.
Caption: Workflow for removing Triphenylphosphine oxide (POPh3), the primary contaminant in Appel reactions.
Part 4: Process Analytical Technology (PAT) & QC
Use the following data to validate your product identity and purity.
Table 1: Analytical Specifications
Method
Parameter
Expected Observation
-NMR (CDCl)
Product ()
Singlet at 4.40 – 4.50 ppm (2H).
Substrate ()
Singlet at 4.60 – 4.70 ppm (Disappears).
Methoxy ()
Singlet at 3.90 – 4.00 ppm (Must remain intact).
TLC
Shift
Significant increase in (e.g., 0.2 0.7 in 20% EtOAc/Hex).
Appearance
Physical State
Clear yellow oil to off-white solid.
Stability
Storage
Unstable. Store at -20°C under .[1] Prone to hydrolysis.[2]
Part 5: Safety & Handling (Critical)
Lachrymator: (2-Bromo-6-methoxypyridin-3-yl)methyl bromide is a benzylic-type halide. It will cause severe eye and respiratory irritation. All operations must be performed in a functioning fume hood.
Skin Contact: It is a potent alkylating agent. Double gloving (Nitrile) is recommended.
Quenching: If using
, quench slowly. The hydrolysis of excess generates gas and heat.
References
Relay Therapeutics, Inc. (2019).[3] SHP2 Phosphatase Inhibitors and Methods of Use Thereof. WO 2019/183367 A1.
Citation Context: Describes the specific synthesis of (2-bromo-6-methoxypyridin-3-yl)
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.
Citation Context: Foundational review of the Appel reaction mechanism and scope.
Organic Chemistry Portal. Appel Reaction.
Citation Context: General reaction conditions and functional group tolerance.[4]
Protecting group strategies for pyridine methanol derivatives
Topic: Protecting Group Strategies for Pyridine Methanol Derivatives Audience: Senior Chemists, Medicinal Chemists, and Process Development Scientists.[1] Abstract Pyridine methanol derivatives present a classic "ambiden...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protecting Group Strategies for Pyridine Methanol Derivatives
Audience: Senior Chemists, Medicinal Chemists, and Process Development Scientists.[1]
Abstract
Pyridine methanol derivatives present a classic "ambident nucleophile" challenge in organic synthesis. The competition between the basic pyridine nitrogen (
lone pair) and the hydroxyl group ( oxygen) dictates that protecting group strategies must be selected not just for orthogonality, but for regiocontrol . This guide details three distinct protocols: -silylation (kinetic control), -alkylation (thermodynamic/anionic control), and -oxidation (steric/electronic masking), providing a robust framework for handling these substrates in complex drug discovery campaigns.
Part 1: Strategic Framework & Decision Matrix
The primary failure mode in protecting pyridine methanols is inadvertent
-alkylation (quaternization), which renders the substrate water-soluble and destroys the aromaticity dependent reactivity.
The Electronic Causality:
Pyridine Nitrogen (
): A soft nucleophile. Reacts rapidly with soft electrophiles (benzyl halides, alkyl iodides) in neutral media.[1]
Hydroxyl Group (
): A hard nucleophile only when deprotonated. In its neutral form, it is significantly less nucleophilic than the nitrogen.[1]
The Strategy: To achieve
-selectivity, we must either:
Out-compete the Nitrogen: Use hard, oxophilic reagents (Silyl chlorides).[1]
Activate the Oxygen: Deprotonate completely with a strong base (NaH) to form the hard alkoxide, which reacts faster than the neutral nitrogen.
Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream chemical compatibility.
Part 2: Protocol A — Silyl Ether Protection (TBDMS)
Rationale:
Silyl chlorides are hard electrophiles (due to the silicon-oxygen bond strength). While
-silylation can occur, the resulting -silyl pyridinium salt is moisture-sensitive and reversible.[1] Upon aqueous workup, any -silyl species hydrolyzes back to the free pyridine, while the -silyl ether remains robust.[1]
Scope: Ideal for preventing side reactions during basic couplings (Suzuki, Buchwald) or oxidations.[1]
Base: Imidazole (2.5 equiv) (Acts as a buffer and nucleophilic catalyst)
Solvent: DMF (Anhydrous) or DCM (for easier workup, though slower)
Step-by-Step Protocol
Setup: Flame-dry a round-bottom flask under Argon. Add Pyridine Methanol (1.0 equiv) and Imidazole (2.5 equiv).
Solvation: Add anhydrous DMF (
concentration). Stir until fully dissolved.
Addition: Cool to
. Add TBSCl (1.2 equiv) portion-wise over 5 minutes.
Expert Note: Although pyridine is a base, do not omit imidazole.[1] The formation of the reactive N-silyl-imidazolium intermediate accelerates the reaction and prevents HCl accumulation which could protonate the pyridine ring.
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
QC Checkpoint (TLC): Stain with Ninhydrin or UV.[1] The product is usually less polar (
increases).
Workup (Critical for Purity):
Dilute with
(Ether extracts silyl ethers well while leaving DMF/Imidazole behind).
Purification: Flash chromatography (Hexanes/EtOAc). Note that silica is slightly acidic; for highly sensitive silyl ethers, add 1%
to the eluent.
Self-Validating Data:
NMR: Look for the disappearance of the broad -OH singlet. The methylene protons (
-OSi) will shift upfield slightly compared to the free alcohol.
Absence of
-Silylation: If -silylation survived (rare), the aromatic protons would shift downfield significantly () due to the cationic character.
Part 3: Protocol B — Methoxymethyl (MOM) Ether Protection
Rationale:
MOM ethers are stable to strong bases (LiHMDS,
-BuLi) and reducing agents.[1] However, the reagent (MOM-Cl) is a highly reactive alkylating agent. If you use a weak base (like ), the pyridine nitrogen will compete for the electrophile, leading to -alkylation.
Solution: Use Sodium Hydride (NaH) to quantitatively deprotonate the alcohol before introducing MOM-Cl. The resulting alkoxide is a million times more nucleophilic than the neutral pyridine nitrogen.
Safety Warning
MOM-Cl (Chloromethyl methyl ether): Known human carcinogen. Use strictly in a fume hood. Quench all waste with aqueous ammonia.[1]
Add the Pyridine Methanol (dissolved in minimal THF) dropwise.
Observation: Vigorous bubbling (
evolution).
Wait: Stir at
for 30 minutes. Ensure bubbling has ceased. This confirms complete formation of the alkoxide.[1]
Alkylation:
Add MOM-Cl (1.2 equiv) dropwise via syringe.
Stir at
for 1 hour, then warm to RT.
Quench:
Cool back to
. Carefully add sat. (aqueous).
Workup:
Extract with EtOAc.[1][2] Wash with water and brine.[1]
Purification: Silica gel chromatography.
Troubleshooting:
If you observe a very polar spot that does not move on TLC, you likely formed the
-MOM pyridinium salt .[1] This implies incomplete deprotonation (bad NaH) or adding MOM-Cl too fast before the alkoxide formed.
Part 4: Protocol C — The
-Oxide Strategy (Nitrogen Masking)
Rationale:
Sometimes you need to perform chemistry that is incompatible with the basic nitrogen (e.g., metal-catalyzed reactions where pyridine poisons the catalyst). In this case, oxidizing the nitrogen to the
-oxide serves as a protecting group.[1] It can be removed later using mild reduction.[1]
Visual 2:
-Oxide Workflow
Figure 2: The oxidation-functionalization-reduction cycle for pyridine derivatives.
Step-by-Step Protocol
Protection (Oxidation):
Dissolve Pyridine Methanol in DCM.
Add mCPBA (1.1 equiv) at
. Stir overnight at RT.
Workup: Wash with
(removes excess oxidant) and sat. (removes benzoic acid byproduct).
Result: Pyridine
-oxide (usually a white solid, much more polar).[1]
Deprotection (Reduction):
Method A (Chemical - Scalable): Dissolve
-oxide in EtOAc. Add (1.2 equiv) at (Exothermic!). Warm to RT. Quench with .
Method B (Mild - Functional Group Tolerant): Dissolve in MeOH/Water (4:1). Add Zn dust (5 equiv) and
(5 equiv). Stir at RT for 1–2 hours.[1][2][6] Filter Zn.
Summary of Data & Properties
Strategy
Reagent
Stability
Removal
Risk Factor
Silyl Ether
TBSCl / Imid
Base, Oxidants
TBAF or Acid
Low (-silyl is reversible)
MOM Ether
NaH / MOM-Cl
Base, Reductants
Strong Acid (HCl)
High (-alkylation if base fails)
-Oxide
mCPBA
Acids, Electrophiles
or Zn
Medium (Changes ring electronics)
References
Greene's Protective Groups in Organic Synthesis (5th Ed.).[1] Wuts, P. G. M. (2014).[1][3] John Wiley & Sons.[1]
Selective Silylation: Corey, E. J., & Venkateswarlu, A. (1972).[1] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][7] Journal of the American Chemical Society, 94(17), 6190–6191.[1] [Link]
N-Oxide Reduction: Zacharie, B., et al. (2001).[1][8] A Mild Procedure for the Reduction of Pyridine N-Oxides. The Journal of Organic Chemistry, 66(15), 5264–5265.[1] [Link]
Regioselectivity (
vs ): Goulaouic, C., et al. (1993).[1] N-Alkylation versus O-Alkylation... The Journal of Organic Chemistry, 58(11), 3030–3037.[1] [Link]
Application Note: Synthesis of 2-Bromo-3-(chloromethyl)-6-methoxypyridine via Thionyl Chloride Mediated Chlorination
Abstract This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-Bromo-3-(chloromethyl)-6-methoxypyridine from its corresponding alcohol, (2-Bromo-6-methoxypyridin-3-yl)metha...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-Bromo-3-(chloromethyl)-6-methoxypyridine from its corresponding alcohol, (2-Bromo-6-methoxypyridin-3-yl)methanol, utilizing thionyl chloride as the chlorinating agent. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the chloromethyl group serves as a versatile handle for further molecular elaboration. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, discusses safety considerations, and offers guidance on reaction workup and product purification.
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Among the various reagents available for this purpose, thionyl chloride (SOCl₂) is often preferred due to its reactivity and the convenient removal of byproducts. The reaction of (2-Bromo-6-methoxypyridin-3-yl)methanol with thionyl chloride yields 2-Bromo-3-(chloromethyl)-6-methoxypyridine, a key intermediate for introducing the 2-bromo-6-methoxypyridin-3-yl)methyl moiety into target molecules. The presence of the bromine atom and the chloromethyl group on the pyridine ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, respectively.
Reaction Mechanism and Stereochemistry
The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution pathway. The generally accepted mechanism involves the initial attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion.
The subsequent steps can vary depending on the reaction conditions, particularly the presence or absence of a base like pyridine.
In the absence of a base (Sₙi mechanism): The chlorosulfite intermediate can collapse in a concerted fashion, where the chlorine atom is delivered from the same face as the departing sulfur dioxide, leading to retention of stereochemistry. This is known as an internal nucleophilic substitution (Sₙi) mechanism.
In the presence of a base (Sₙ2 mechanism): A base, such as pyridine, can react with the chlorosulfite intermediate to form a pyridinium salt. This prevents the internal return of the chloride and allows a free chloride ion (from the initial step) to act as a nucleophile, attacking the carbon atom in a backside attack (Sₙ2), resulting in an inversion of stereochemistry. For a primary alcohol, such as (2-Bromo-6-methoxypyridin-3-yl)methanol, the stereochemical outcome is not a factor at the reaction center. However, the addition of a base is often employed to neutralize the HCl gas generated during the reaction.
The overall reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture.
Caption: Generalized Sₙ2 mechanism for the reaction of an alcohol with thionyl chloride.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific scale and purity requirements of the experiment.
Materials and Reagents
Reagent
CAS Number
Molecular Formula
Molar Mass ( g/mol )
(2-Bromo-6-methoxypyridin-3-yl)methanol
N/A
C₇H₈BrNO₂
218.05
Thionyl chloride (SOCl₂)
7719-09-7
Cl₂OS
118.97
Dichloromethane (DCM), anhydrous
75-09-2
CH₂Cl₂
84.93
Saturated aqueous sodium bicarbonate (NaHCO₃)
144-55-8
NaHCO₃
84.01
Anhydrous magnesium sulfate (MgSO₄)
7487-88-9
MgSO₄
120.37
Equipment
Round-bottom flask equipped with a magnetic stir bar
Reflux condenser
Dropping funnel
Nitrogen inlet/outlet (or drying tube)
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Safety Precautions
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [1][2] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
The reaction generates HCl and SO₂ gases, which are corrosive and toxic. Ensure the reaction setup is equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize these gases.
The reaction can be exothermic. Use an ice bath to control the temperature during the addition of thionyl chloride.
Step-by-Step Procedure
Reaction Setup:
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (2-Bromo-6-methoxypyridin-3-yl)methanol (1.0 eq).
Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of alcohol).
Cool the solution to 0 °C using an ice bath.
Addition of Thionyl Chloride:
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution via a dropping funnel over 15-30 minutes. Maintain the internal temperature below 5 °C during the addition.
Reaction:
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup:
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice or ice-cold water.
Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).
Separate the organic layer.
Extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers and wash with brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-3-(chloromethyl)-6-methoxypyridine.
Caption: Experimental workflow for the synthesis of 2-Bromo-3-(chloromethyl)-6-methoxypyridine.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient reaction time or temperature; impure thionyl chloride.
Extend the reaction time or gently warm the reaction mixture (e.g., to 40 °C). Ensure the thionyl chloride is fresh and of high purity.
Formation of Byproducts
Reaction temperature too high; presence of water.
Maintain a low temperature during the addition of thionyl chloride. Use anhydrous solvents and reagents.
Low Yield
Incomplete reaction; loss of product during workup or purification.
Ensure complete reaction by TLC/LC-MS. Be careful during the workup, especially the neutralization step, to avoid product loss. Optimize chromatography conditions.
Product Decomposition
The product may be unstable to prolonged exposure to silica gel or heat.
Minimize the time the product is on the silica gel column. Concentrate the product at a low temperature.
Characterization
The identity and purity of the synthesized 2-Bromo-3-(chloromethyl)-6-methoxypyridine can be confirmed by standard analytical techniques:
¹H NMR and ¹³C NMR: To confirm the structure and assess purity.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the functional groups present.
Conclusion
The reaction of (2-Bromo-6-methoxypyridin-3-yl)methanol with thionyl chloride provides an effective method for the synthesis of 2-Bromo-3-(chloromethyl)-6-methoxypyridine. Careful control of the reaction conditions, particularly temperature, and adherence to safety protocols are essential for a successful and safe synthesis. The resulting product is a valuable intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries.
References
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. [Link]
New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. [Link]
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
ResearchGate. How to remove thionyl chloride after reaction?. [Link]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance and Challenges of 2-Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenges of 2-Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with 2-substituted pyridines featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of these vital compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
However, the cross-coupling of 2-halopyridines, particularly 2-bromopyridines, presents unique challenges. The nitrogen atom's lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] Furthermore, the inherent electronic properties of the pyridine ring can influence the reactivity and stability of organometallic intermediates, making certain transformations, like the Suzuki-Miyaura coupling with 2-pyridylboronic acids, notoriously difficult.[4][5][6]
This comprehensive guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions involving 2-bromopyridine derivatives. It offers detailed protocols, mechanistic insights, and practical solutions to overcome the inherent challenges, empowering researchers to confidently and successfully synthesize a diverse range of 2-substituted pyridine compounds.
The "2-Pyridyl Problem": Understanding the Hurdles
The primary challenges in the palladium-catalyzed cross-coupling of 2-bromopyridines stem from the proximity of the nitrogen atom to the reaction center. This can lead to:
Catalyst Inhibition: The Lewis basic nitrogen can coordinate to the palladium catalyst, forming stable complexes that are catalytically inactive.[2][3]
Instability of Organometallic Intermediates: 2-Pyridyl organometallic reagents, such as 2-pyridylboronic acids, are often unstable and prone to decomposition, limiting their utility in cross-coupling reactions.[4][5][6]
Side Reactions: The formation of bis(amine) complexes can lead to undesired side reactions, such as hydrodebromination.[2]
Overcoming these obstacles often requires careful selection of ligands, bases, and reaction conditions to modulate the reactivity of the palladium catalyst and stabilize key intermediates.
Key Cross-Coupling Strategies for 2-Bromopyridines
This section details several of the most effective palladium-catalyzed cross-coupling reactions for the functionalization of 2-bromopyridine derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoboron Reagents
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[7][8] While the direct use of 2-pyridylboronic acids can be problematic, successful couplings can be achieved with various aryl and heteroaryl boronic acids.
Mechanistic Overview: The catalytic cycle typically involves three key steps: oxidative addition of the 2-bromopyridine to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The base plays a crucial role in activating the boronic acid for transmetalation.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides.[10][11]
Materials:
2-Bromopyridine
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Sodium carbonate (Na₂CO₃)
1,4-Dioxane
Water
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in 1,4-dioxane.
Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen).
Add the catalyst solution to the reaction flask, followed by a degassed 4:1 mixture of 1,4-dioxane/water to achieve a concentration of approximately 0.1 M with respect to the 2-bromopyridine.
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst Systems for Suzuki Coupling of Bromopyridines
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[12][13]
Mechanistic Overview: The catalytic cycle involves the oxidative addition of the 2-bromopyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated pyridine and regenerate the catalyst.[14]
Protocol: Phosphine-Free Heck Coupling of 2-Bromopyridine with Styrene
This protocol is based on a phosphine-free method utilizing a Pd-PEPPSI complex.[15]
Materials:
2-Bromopyridine
Styrene
Triethylamine (Et₃N)
Pd-PEPPSI complex
Anhydrous N,N-Dimethylformamide (DMF)
Standard inert atmosphere glassware
Procedure:
To a reaction vessel under a nitrogen atmosphere, add 2-bromopyridine (1.0 eq), styrene (1.5 eq), triethylamine (3.0 eq), and the Pd-PEPPSI complex (0.10 mol%).
Add anhydrous DMF as the solvent.
Heat the reaction mixture to 100 °C and stir for 2 hours.[15]
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields for Phosphine-Free Heck Coupling [15]
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically co-catalyzed by palladium and copper.[16][17]
Mechanistic Overview: The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 2-bromopyridine is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the 2-alkynylpyridine.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine
This protocol is adapted from a procedure for the synthesis of 6-alkynyl-3-fluoro-2-pyridinamidoximes.[18]
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[20][21] For volatile amines, modifications to the standard procedure are often necessary.[2][21]
Mechanistic Overview: The reaction proceeds via oxidative addition of the 2-bromopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminopyridine product.
Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines
This protocol is specifically designed for use with volatile amines and employs a sealed tube to prevent their escape.[2][21]
Materials:
2-Bromopyridine derivative
Volatile amine (e.g., methylamine, dimethylamine)
Palladium(II) acetate (Pd(OAc)₂)
1,3-Bis(diphenylphosphino)propane (dppp)
Sodium tert-butoxide (NaOt-Bu)
Toluene
Ace-Thred sealed tube
Procedure:
To an Ace-Thred sealed tube, add the 2-bromopyridine (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and NaOt-Bu (2.0 eq) in toluene.[2][21]
Cool the amine to -78 °C and add it as a liquid (5.0 eq) to the sealed tube.[2][21]
Seal the tube and heat at 80 °C overnight (approximately 14 hours).[2][21]
After cooling to room temperature, carefully open the tube and perform a standard aqueous workup.
Purify the crude product by column chromatography.
The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by palladium.[22][23][24]
Mechanistic Overview: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.
Protocol: Selective Mono-arylation of 2,6-Dibromopyridine
This protocol utilizes an N-heterocyclic carbene (NHC) ligand for selective mono-arylation at room temperature.[22]
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.1 mol%) and IPr·HCl (0.12 mol%).[22]
Add acetonitrile and stir for 10 minutes at room temperature to pre-form the catalyst.[22]
In a separate flask, dissolve 2,6-dibromopyridine (1.0 eq) and the aryl tributylstannane (1.1 eq) in a 1:1 mixture of acetonitrile and water.[22]
Add potassium tert-butoxide (2.0 eq) to the substrate mixture.[22]
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.[22]
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or GC-MS.
Upon completion, quench the reaction with water and extract with an organic solvent.
Wash the combined organic layers with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.[22]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[22]
Troubleshooting and Key Considerations
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.
Degassing Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen, which can also deactivate the catalyst.
Ligand Choice: The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often give the best results by promoting oxidative addition and preventing catalyst decomposition.
Base Selection: The strength and solubility of the base can significantly impact the reaction outcome. Inorganic bases like carbonates and phosphates are commonly used in Suzuki couplings, while stronger bases like alkoxides are often required for Buchwald-Hartwig aminations.
Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of 2-substituted pyridine derivatives. By understanding the underlying mechanistic principles and the specific challenges associated with the "2-pyridyl problem," researchers can select the appropriate reaction conditions to achieve their synthetic goals. The protocols and data presented in this guide provide a solid foundation for the successful application of these powerful transformations in the fields of medicinal chemistry, materials science, and beyond.
References
Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry.
(n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
ACS Publications. (n.d.). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society.
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
(2001). Studies on Pyrazines; 38:1 Acylation of Bromopyrazines and 2-Bromopyridine via Copper-Cocatalytic Stille Reaction. Synthesis, 2001(10), 1551-1555.
SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines.
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
(n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
(n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Books Gateway. (2016). Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1.
(2020).
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
ResearchGate. (n.d.). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions.
PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
PMC - NIH. (n.d.). A General Solution for the 2-Pyridyl Problem.
Studylib. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry.
Faraday Discussions (RSC Publishing). (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
PubMed. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides.
Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
Synthesis of Novel Kinase Inhibitors Utilizing (2-Bromo-6-methoxypyridin-3-yl)methanol: An Application and Protocol Guide
Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apop...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine moiety is a privileged scaffold in medicinal chemistry, frequently serving as a cornerstone in the design of potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases has been instrumental in the development of numerous FDA-approved drugs.[2]
(2-Bromo-6-methoxypyridin-3-yl)methanol is a versatile and strategically functionalized building block for the synthesis of novel kinase inhibitors. This trifunctional scaffold offers three distinct points for chemical modification:
The Bromine Atom: A versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[1][2][3]
The Methanol Group: Can be oxidized to an aldehyde, enabling subsequent modifications like reductive amination, or can be used to form ether linkages.[4][5]
The Methoxy Group: Influences the electronic properties of the pyridine ring and can be a site for demethylation to a pyridone, a common feature in many kinase inhibitors.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of a hypothetical, yet representative, p38 MAP kinase inhibitor, GNI-K47 , starting from (2-Bromo-6-methoxypyridin-3-yl)methanol. The synthetic strategy is designed to be modular, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Target Profile: A Hypothetical p38 MAP Kinase Inhibitor - GNI-K47
p38 MAP kinases are key regulators of inflammatory cytokine production and are implicated in a range of inflammatory diseases and cancers.[6] Our hypothetical target, GNI-K47 , is designed to embody the key structural features of a Type II p38 inhibitor, inspired by the well-characterized inhibitor BIRB 796.[7] These inhibitors bind to an allosteric site, inducing a conformational change that is incompatible with ATP binding.
Overall Synthetic Strategy
The synthesis of GNI-K47 from (2-Bromo-6-methoxypyridin-3-yl)methanol is a multi-step process that leverages a series of robust and well-established chemical transformations. The overall workflow is depicted below.
Caption: Overall synthetic workflow for the preparation of GNI-K47.
Part 1: Synthesis of Key Intermediates
Step 1: Oxidation of (2-Bromo-6-methoxypyridin-3-yl)methanol to 2-Bromo-6-methoxy-3-pyridinecarboxaldehyde (Intermediate 1)
Causality of Experimental Choices: The Swern oxidation is selected for its mild reaction conditions and high chemoselectivity in oxidizing primary alcohols to aldehydes without over-oxidation to the corresponding carboxylic acid.[4][5] This is crucial for preserving the integrity of the pyridine ring and the bromo and methoxy functionalities. The reaction is performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.[8]
Experimental Protocol: Swern Oxidation
Materials and Reagents:
(2-Bromo-6-methoxypyridin-3-yl)methanol
Oxalyl chloride
Dimethyl sulfoxide (DMSO), anhydrous
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (100 mL) and cool to -78 °C in a dry ice/acetone bath.
Slowly add oxalyl chloride (1.2 eq.) to the stirred DCM.
In a separate flask, dissolve anhydrous DMSO (2.2 eq.) in anhydrous DCM (20 mL) and add this solution dropwise to the reaction mixture, maintaining the temperature below -70 °C. Stir for 15 minutes.
Dissolve (2-Bromo-6-methoxypyridin-3-yl)methanol (1.0 eq.) in anhydrous DCM (30 mL) and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature does not exceed -65 °C. Stir for 45 minutes at -78 °C.
Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to room temperature over 1 hour.
Quench the reaction by adding water (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a white solid.
Parameter
Value
Expected Yield
85-95%
Purity (by HPLC)
>98%
Characterization
¹H NMR, ¹³C NMR, MS
Step 2: Suzuki Coupling of Intermediate 1 with 4-Fluorophenylboronic Acid (Intermediate 2)
Causality of Experimental Choices: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming C-C bonds, particularly for constructing biaryl structures.[9][10] The use of a palladium catalyst, such as Pd(PPh₃)₄, and a base is standard for this transformation.[11] The choice of a 4-fluorophenyl group is strategic, as fluorine substitution can enhance metabolic stability and binding affinity of the final kinase inhibitor.[12]
To a Schlenk flask, add Intermediate 1 (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
Add 1,4-dioxane (10 mL per mmol of Intermediate 1) and water (2.5 mL per mmol of Intermediate 1).
Degas the mixture by bubbling argon through it for 20 minutes.
Add Pd(PPh₃)₄ (0.05 eq.) to the mixture under an argon atmosphere.
Heat the reaction mixture to 90 °C and stir for 12 hours under argon.
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 2 .
Parameter
Value
Expected Yield
70-85%
Purity (by HPLC)
>97%
Characterization
¹H NMR, ¹³C NMR, MS
Part 2: Synthesis of the Final Product, GNI-K47
Step 3: Reductive Amination of Intermediate 2 to Yield GNI-K47
Causality of Experimental Choices: Reductive amination is a classic and efficient method for forming C-N bonds from a carbonyl compound and an amine. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is advantageous as it is milder and more selective than other hydride reagents, and the reaction can often be performed as a one-pot procedure.[13] The amine partner chosen for this hypothetical synthesis is a complex amine that would provide the necessary interactions with the p38 MAP kinase allosteric site.
N-(4-(2-(4-morpholinyl)ethoxy)naphthalen-1-yl)urea (hypothetical amine partner, structure based on BIRB 796)[6]
Sodium triacetoxyborohydride (STAB)
1,2-Dichloroethane (DCE)
Acetic acid (glacial)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a round-bottom flask, add Intermediate 2 (1.0 eq.) and the amine partner (1.1 eq.) in 1,2-dichloroethane (15 mL per mmol of Intermediate 2).
Add a catalytic amount of glacial acetic acid (0.1 eq.).
Stir the mixture at room temperature for 1 hour to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
Stir the reaction at room temperature for 12-18 hours.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by preparative HPLC to obtain the final product, GNI-K47 .
Parameter
Value
Expected Yield
50-70%
Purity (by HPLC)
>99%
Characterization
¹H NMR, ¹³C NMR, HRMS, LC-MS
Alternative Synthetic Route: Buchwald-Hartwig Amination
An alternative strategy involves an initial Buchwald-Hartwig amination on the starting material, followed by subsequent modifications. This approach can be advantageous if the desired amine is sensitive to the conditions of later synthetic steps.
Low yield in Suzuki coupling of (2-Bromo-6-methoxypyridin-3-yl)methanol
This Technical Support Guide addresses the low yield issues in the Suzuki-Miyaura coupling of (2-Bromo-6-methoxypyridin-3-yl)methanol . Ticket ID: SC-2-Br-Py-OH Subject: Low Yield Optimization for (2-Bromo-6-methoxypyrid...
Before altering conditions, we must diagnose the specific failure mode. This substrate presents a "Perfect Storm" of three deactivating factors.
The "Triple Threat" Deactivation Mechanism
Electronic Deactivation (Slow Oxidative Addition):
The 6-methoxy group is a strong electron-donating group (EDG). It increases electron density on the pyridine ring, making the C-Br bond at the 2-position more electron-rich. Palladium(0) prefers electron-deficient bonds for oxidative addition. This step is likely the rate-determining bottleneck.
Catalyst Poisoning (N-Coordination):
The pyridine nitrogen is a good
-donor. With standard catalysts (e.g., Pd(PPh)), the pyridine nitrogen can displace the phosphine ligand, forming a stable, unreactive Pd(II)-Pyridine complex (the "Pyridine Trap"), effectively killing the catalytic cycle.
Unprotected Alcohol Interference:
The free hydroxymethyl group (-CH
OH) at the 3-position can act as a pseudo-directing group, holding the metal in a non-productive geometry, or undergo competitive deprotonation by strong bases, leading to solubility issues or alkoxide bridging.
Diagnostic Flowchart
Use this logic to interpret your LCMS/TLC data:
Caption: Decision tree for diagnosing Suzuki coupling failure modes based on crude reaction analysis.
Part 2: Strategic Solutions (The "Gold Standard" Protocol)
To overcome the electronic deactivation and N-coordination, we must move away from "Generation 1" catalysts (Pd(PPh
), Pd(dppf)Cl) and utilize Buchwald Generation 2/3 Precatalysts .
Catalyst Selection: XPhos Pd G2 or SPhos Pd G2
Why?
Electronic Boost: XPhos and SPhos are dialkylbiaryl phosphines. They are extremely electron-rich, forcing the Pd center to undergo oxidative addition even into the electron-rich C-Br bond of your methoxypyridine.
Steric Bulk: These ligands are massive. They create a "protective shell" around the Pd, physically preventing the pyridine nitrogen from binding and poisoning the catalyst.
Precatalyst Activation: The G2/G3 precatalysts activate rapidly at room temperature or mild heat, ensuring a defined 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-black aggregates.
Base & Solvent System[1][2][3][4][5][6][7][8][9][10][11]
Base:Potassium Phosphate Tribasic (K
PO) .
Reasoning: It is milder than alkoxides (NaOtBu), preventing side reactions with the free alcohol, but basic enough to activate the boronic acid.
Solvent:1,4-Dioxane : Water (4:1 ratio) .
Reasoning: The water is critical. It dissolves the inorganic base and facilitates the formation of the reactive boronate species (transmetalation requires a "wet" environment). The dioxane solubilizes the organic substrate.
Protection Strategy (Optional but Recommended)
If the optimization below fails, the free alcohol is likely interfering via alkoxide formation.
Fix: Protect the alcohol as a THP ether or TBDMS ether before coupling. This removes the acidic proton and eliminates H-bonding interference.
Part 3: Optimized Experimental Protocol
Experiment: Coupling of (2-Bromo-6-methoxypyridin-3-yl)methanol with Aryl Boronic Acid
Scale: 1.0 mmol
Vessel Preparation: Use a microwave vial or a thick-walled pressure tube with a stir bar. Do not use a standard round-bottom flask unless refluxing under strict Schlenk conditions.
Solids Addition: Add the Substrate, Boronic Acid, Base (K
PO), and Catalyst (XPhos Pd G2) to the vial.
Note: Adding the catalyst as a solid now is safer and more precise than adding it as a solution later.
Degassing (Critical): Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon/Nitrogen 3 times .
Why? Oxygen causes homocoupling of the boronic acid, wasting your nucleophile.
Solvent Addition: Syringe in the Dioxane and Water (previously degassed by sparging with Ar for 10 mins).
Reaction:
Thermal: Heat to 80°C in an oil bath for 4–12 hours.
Microwave (Preferred): Heat to 100°C for 30–60 minutes.
Separate layers. Extract aqueous layer 2x with EtOAc.
Crucial Step: The product contains a pyridine nitrogen and an alcohol; it may be water-soluble. If the product is missing from the organic layer, "salt out" the aqueous layer with NaCl and re-extract with DCM/Isopropanol (3:1).
Part 4: Frequently Asked Questions (Troubleshooting)
Q: I see starting material and the catalyst turned into a black powder immediately. What happened?A: This is "Pd-Black" formation. It means the ligand dissociated from the Palladium, and the metal aggregated. This usually happens if the reaction wasn't degassed properly (oxygen destroys the ligand) or if you used a labile catalyst like Pd(PPh
). Switch to the G2 Precatalyst system described above, which is far more stable.
Q: Can I use Pd(dppf)Cl2? It works for my other reactions.A: Pd(dppf)Cl
is a robust catalyst, but for electron-rich chlorides/bromides (like your methoxypyridine), it is often too slow. If you must use it, increase the temperature to 110°C (toluene/water reflux), but expect lower yields than XPhos.
Q: My product is stuck in the aqueous layer.A: Pyridyl-methanols are polar. Do not use simple hexane/EtOAc for extraction. Use DCM or EtOAc containing 5% Methanol . Ensure the aqueous layer is pH neutral (neutralize the phosphate base) before extraction to prevent the pyridine from being protonated (water-soluble salt).
Q: Should I add Copper (CuI)?A: No. Copper is used for Stille or Sonogashira couplings. In Suzuki couplings, it is rarely beneficial and can sometimes promote homocoupling of the boronic acid.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2008. Link
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009. Link
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Link
Technical Support Center: Navigating the Synthesis with 2-Bromopyridines
A Guide to Preventing Protodebromination and Other Common Pitfalls Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Protodebromination and Other Common Pitfalls
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common and often frustrating challenge in organic synthesis: the undesired protodebromination of 2-bromopyridines. As a Senior Application Scientist, my goal is to equip you with the expert insights and validated protocols necessary to overcome these hurdles and achieve your synthetic targets efficiently.
Understanding the Challenge: The "Why" Behind Protodebromination
Protodebromination is the substitution of a bromine atom with a hydrogen atom, an undesired side reaction that plagues many cross-coupling and metallation reactions involving 2-bromopyridines.[1][2] This occurs because the electron-deficient nature of the pyridine ring, particularly at the 2-position, makes the C-Br bond susceptible to cleavage. The formation of palladium-hydride (Pd-H) species in catalytic cycles is a primary culprit, leading to reductive debromination.[2] Factors such as strong bases, protic solvents, and elevated temperatures can exacerbate this issue.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is protodebromination and why is it a problem with 2-bromopyridines?
A1: Protodebromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This is particularly problematic with 2-bromopyridines due to the electronic properties of the pyridine ring.[1] This unwanted reaction consumes your starting material, reduces the yield of your desired product, and complicates the purification process.[3]
Q2: Which reaction types are most prone to protodebromination of 2-bromopyridines?
A2: Several common palladium-catalyzed cross-coupling reactions are susceptible to this side reaction, including:
Suzuki-Miyaura Coupling: Reactions with boronic acids or their derivatives.[1] 2-Heteroaryl boronates, in particular, can be unstable and prone to protodeboronation, a related undesired reaction.[4]
Buchwald-Hartwig Amination: Coupling with amines.[1]
Grignard Reagent Formation: The preparation of 2-pyridylmagnesium bromide can be challenging, with the potential for side reactions.[5]
Q3: How does my choice of ligand impact protodebromination in palladium-catalyzed reactions?
A3: The phosphine ligand is critical in controlling the palladium catalyst's reactivity. Bulky and electron-rich ligands are known to favor the desired reductive elimination step, which forms the C-C or C-N bond, over the competing protodebromination pathway.[1] These ligands help to stabilize the palladium center and accelerate the formation of the desired product.[1]
Q4: Can the base and solvent system influence the extent of protodebromination?
A4: Absolutely. While a base is essential for the catalytic cycle, very strong bases can promote protodebromination.[1] It is often beneficial to screen different bases, for instance, switching from a strong base like sodium tert-butoxide to a milder carbonate or phosphate base.[1] The choice of solvent is also crucial; protic solvents like water or ethanol can be a source of protons and should be used with caution.[2]
Q5: Are palladium pre-catalysts a better option to avoid this side reaction?
A5: Yes, using well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can be advantageous.[1] These pre-catalysts can provide more controlled and reproducible catalytic activity, often minimizing side reactions like protodebromination.
Troubleshooting Guides: From Problem to Solution
This section provides structured troubleshooting workflows for common issues encountered during the synthesis with 2-bromopyridines.
Issue 1: Significant Protodebromination in Suzuki-Miyaura Coupling
You observe a significant amount of pyridine as a byproduct in your Suzuki-Miyaura reaction with a 2-bromopyridine substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Steps:
Evaluate Base and Solvent System:
Action: Switch from strong bases (e.g., NaOH, KOH) to milder carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) bases.[3]
Rationale: Stronger bases can increase the rate of protodebromination.[3]
Action: Ensure anhydrous conditions if using aprotic solvents. If an aqueous system is required, minimize the water content.
Rationale: Protic solvents can be a source of protons for the undesired reaction.[2]
Optimize Ligand and Palladium Source:
Action: Employ bulky, electron-rich phosphine ligands like RuPhos or XPhos.[1]
Rationale: These ligands promote the desired C-C bond formation and can suppress protodebromination.[1]
Action: Use a well-defined pre-catalyst, such as a Buchwald G3 palladacycle.[1]
Rationale: Pre-catalysts can offer more controlled and reproducible catalytic activity.[1]
Adjust Reaction Temperature:
Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[3]
Rationale: Higher temperatures can increase the rate of the protodebromination side reaction.[3]
Consider Boronic Acid Stability:
Action: Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate ester.[6][7]
Rationale: 2-Pyridylboronic acids can be unstable and prone to protodeboronation.[7] Using more stable derivatives can provide a slow release of the boronic acid, minimizing side reactions.[7]
Issue 2: Difficulty in Forming the Grignard Reagent of 2-Bromopyridine
Attempts to form 2-pyridylmagnesium bromide result in low yields and the formation of bipyridyl byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reagent formation.
Detailed Steps:
Ensure Strictly Anhydrous Conditions:
Action: Thoroughly dry all glassware in an oven and assemble it hot under an inert atmosphere (Nitrogen or Argon).[5]
Rationale: Grignard reagents are highly reactive and will be quenched by any protic source, including water.[5]
Action: Use anhydrous ether or THF as the solvent.[5]
Activate the Magnesium:
Action: Add a small crystal of iodine to the magnesium turnings. The reaction is initiated when the color of the iodine fades.[5]
Rationale: This helps to remove the passivating oxide layer on the surface of the magnesium.
Control the Reaction Temperature:
Action: Add the 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.[5]
Rationale: Uncontrolled addition can lead to an exothermic reaction and the formation of byproducts.
Consider a Grignard Exchange Reaction:
Action: If direct formation is still problematic, consider a Grignard exchange reaction at low temperatures.[5][8] For example, reacting 2-bromopyridine with a pre-formed Grignard reagent like isopropylmagnesium chloride.
Rationale: This can be a milder method to generate the desired 2-pyridylmagnesium bromide and can help to mitigate the formation of bipyridyls.[5][8]
Issue 3: Protodebromination During Lithiation
Attempts to lithiate 2-bromopyridine with reagents like n-butyllithium result in the formation of pyridine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lithiation of 2-bromopyridine.
Detailed Steps:
Lower the Reaction Temperature:
Action: Perform the lithiation at very low temperatures, typically -78 °C.[9]
Rationale: This helps to control the reactivity of the organolithium reagent and can prevent side reactions.
Use a Hindered Lithiating Reagent:
Action: If addition to the C=N bond is an issue, consider using a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[9]
Rationale: Hindered bases are less likely to act as nucleophiles and will preferentially perform the desired deprotonation or halogen-metal exchange.
Maintain Strictly Anhydrous Conditions:
Action: As with Grignard reactions, ensure all glassware and solvents are completely dry and the reaction is run under an inert atmosphere.[9]
Rationale: Any trace of water will quench the organolithium species and lead to protodebromination.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is designed to minimize protodebromination by using a milder base and an effective ligand system.
Reagents and Materials:
2-Bromopyridine (1.0 mmol)
Arylboronic acid (1.2 mmol)
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
RuPhos (0.036 mmol, 3.6 mol%)
K₃PO₄ (2.0 mmol)
Anhydrous 1,4-Dioxane (5 mL)
Nitrogen or Argon atmosphere
Procedure:
To an oven-dried Schlenk tube, add 2-bromopyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and RuPhos.
Evacuate and backfill the tube with nitrogen or argon three times.
Add anhydrous 1,4-dioxane via syringe.
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reagent Formation via Halogen-Metal Exchange
This protocol utilizes a Grignard exchange reaction to improve the yield and minimize byproduct formation.
Reagents and Materials:
2-Bromopyridine (1.0 mmol)
Isopropylmagnesium chloride solution (1.1 mmol, e.g., 2 M in THF)
Anhydrous Tetrahydrofuran (THF)
Nitrogen or Argon atmosphere
Procedure:
To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
Cool the flask to 0 °C in an ice bath.
Slowly add the isopropylmagnesium chloride solution.
Dissolve 2-bromopyridine in anhydrous THF and add it dropwise to the stirred Grignard solution at 0 °C.
Stir the mixture at 0 °C for 30-60 minutes to ensure complete exchange.
The resulting 2-pyridylmagnesium chloride solution is now ready for reaction with an electrophile.
Pande, S. S. et al. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]
Lei, X. et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry. [Link]
Majumdar, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
Lipshutz, B. H. et al. (2015). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters. [Link]
Jiao, P. et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. ACS Publications. [Link]
Gualdesi, M. S. et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. [Link]
Dar'in, D. et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]
Miyamoto, K. et al. (2023). A solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted aryl. ChemRxiv. [Link]
Manolikakes, S. M. et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
Allen, C. F. H. & Thirtle, J. R. 2-bromopyridine. Organic Syntheses. [Link]
McGill University. (2014). A breakthrough for organic reactions in water. Newsroom. [Link]
American Chemical Society. (2024). Lithiation Reaction. [Link]
Clark, R. D. & Jahangir, A. (2011). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions. [Link]
Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
den Hertog, H. J. et al. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. [Link]
de la Cruz, P. et al. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES. [Link]
ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
La-Posta, A. et al. (2020). Selective photoredox direct arylations of aryl bromides in water in a microfluidic reactor. Organic & Biomolecular Chemistry. [Link]
ResearchGate. Effect of different phosphane ligands to promote the cross‐coupling of bromopyridine. [Link]
Lipshutz, B. H. et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. [Link]
Fernández, I. et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ACS Omega. [Link]
Kuroda, K. et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]
Li, H. et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition. [Link]
Hollister, K. et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC. [Link]
Mari, C. et al. (2023). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. Journal of Inorganic Biochemistry. [Link]
Dar'in, D. et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-PYR-003
Compound: (2-Bromo-6-methoxypyridin-3-yl)methanol [CAS: 884494-81-9]
Molecular Formula: C₇H₈BrNO₂
Support Tier: Level 3 (Senior Application Scientist)
Part 1: Diagnostic & Strategy (Start Here)[1]
Before packing your column, you must diagnose the state of your crude material. Pyridine-based alcohols present a dual challenge: the basic nitrogen interacts with acidic silanols (causing tailing), and the primary alcohol increases polarity, often retaining the compound on the baseline.
Workflow: Method Development Logic
The following decision tree outlines the logical flow for selecting the optimal purification conditions.
Figure 1: Decision matrix for optimizing mobile phase conditions based on TLC behavior.
Part 2: Method Development & Data
The "Pyridine Problem" (Causality)
The pyridine nitrogen in your molecule is a hydrogen bond acceptor and a weak base. Standard silica gel (
) is slightly acidic (pH ~5-6).
Mechanism: The nitrogen lone pair coordinates with the acidic protons of the silanol groups (
).
Symptom: This reversible but strong adsorption causes "tailing" (streaking) on the TLC plate and broad, non-Gaussian peaks on the column, leading to poor separation from impurities.
Solution: Deactivate the silica by adding a competing base. Triethylamine (TEA) is preferred because it is volatile and easily removed in vacuo.
Estimated Rf Values & Solvent Systems
The following data assumes a standard silica gel 60 stationary phase.
Solvent System
Additive
Estimated Rf (Product)
Application
Hexane / EtOAc (1:1)
None
0.15 - 0.25 (Streaking)
Initial TLC check. Likely too retentive without base.
Hexane / EtOAc (1:1)
1% TEA
0.25 - 0.35 (Compact)
Recommended Flash Conditions.
DCM / MeOH (95:5)
None
0.40 - 0.50
Use if product is very polar or co-elutes with non-polar impurities.
DCM / MeOH (95:5)
1% TEA
0.50 - 0.60
Alternative if Hex/EtOAc fails to dissolve crude.
Part 3: Troubleshooting Guides (FAQs)
Q1: My product is streaking badly on the column, and fractions are impure.
Diagnosis: Unsuppressed silanol interactions.
Fix: You must "buffer" the silica.
Pre-treatment: Before loading the sample, flush the packed column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .
Mobile Phase: Maintain 1% TEA in your elution solvents throughout the run.
Note: The methoxy group at the 6-position makes the ring electron-rich, potentially increasing the basicity of the nitrogen compared to a 2-bromo-pyridine, making TEA passivation even more critical.
Q2: I see two spots very close together. Is one an impurity?
Diagnosis: This is likely the separation of the alcohol product from the ester precursor (Methyl 2-bromo-6-methoxynicotinate) if synthesized via reduction.
Differentiation: The ester is significantly less polar (higher Rf).
Strategy: Use a shallower gradient. Instead of jumping from 10% to 50% EtOAc, run a gradient of 10%
20% 30% EtOAc. The ester will elute first.
Q3: My recovery is low. Where is my compound?
Diagnosis:
Precipitation: The compound has limited solubility in pure Hexane. If you load in DCM but start the column with 100% Hexane, the compound may precipitate at the top of the column.
Irreversible Adsorption: Without TEA, some pyridine stays permanently bound to the silica.
Fix:
Loading: Use "Dry Loading." Dissolve crude in minimal MeOH/DCM, add silica, evaporate to dryness, and load the powder.
Elution: Ensure the final flush of the column uses a polar solvent (e.g., 100% EtOAc or 10% MeOH in DCM) to strip any remaining material.
Part 4: The "Golden Standard" Protocol
Objective: Isolate >95% pure (2-Bromo-6-methoxypyridin-3-yl)methanol from crude reduction mixture.
Materials
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase A: Hexanes + 1% Triethylamine.
Mobile Phase B: Ethyl Acetate + 1% Triethylamine.
Loading: Dry load on silica (Recommended).
Step-by-Step Procedure
Sample Preparation (Dry Load):
Dissolve the crude oil/solid in a minimal amount of Dichloromethane (DCM).
Add silica gel (approx. 2x the mass of the crude).
Rotary evaporate until a free-flowing powder is obtained. Crucial: Ensure no solvent remains.
Column Packing & Conditioning:
Slurry pack the column using 100% Mobile Phase A (Hex/TEA) .
Flush with 2 CVs of Mobile Phase A to neutralize acidic sites on the silica.
Loading:
Carefully add the dry-load powder to the top of the sand/silica bed.
Add a small layer of sand on top of the dry load to protect it.
Elution Gradient:
0 - 5 min: 100% Phase A (Elutes non-polar impurities/solvents).
5 - 20 min: Linear gradient to 20% Phase B (Elutes unreacted ester precursor).
20 - 40 min: Linear gradient to 50% Phase B (Product elution zone).
40 - 50 min: Hold at 50% Phase B.
Fraction Collection:
Collect small fractions (approx. 1/10th of column volume).
Check fractions by TLC (UV 254 nm). The pyridine ring absorbs strongly at 254 nm.
Optional: Stain with Iodine or PMA if UV is ambiguous, though UV is usually sufficient for this aromatic system.
Workup:
Combine pure fractions.
Evaporate solvent.
TEA Removal: If TEA residues remain (smell), co-evaporate with DCM or dry under high vacuum for 4+ hours.
References
Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link (Foundational text for flash chromatography).
Reich, H. J. (2017). Common Solvents and Additives for Chromatography. University of Wisconsin-Madison Chemistry Database. (Authoritative source on using TEA/Ammonia for basic compounds).
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Context for pyridine reduction and handling).
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. Link (General guidance on silanol interactions with pyridines).
Optimization
Technical Support Center: Oxidation of (2-Bromo-6-methoxypyridin-3-yl)methanol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine derivatives. It provides in-depth troubleshooting and practical solutions for a common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine derivatives. It provides in-depth troubleshooting and practical solutions for a common challenge: the over-oxidation of (2-Bromo-6-methoxypyridin-3-yl)methanol to its corresponding carboxylic acid when the desired product is the aldehyde.
Introduction: The Challenge of Selective Oxidation
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, primary alcohols are susceptible to further oxidation to carboxylic acids.[1][2][3] This is particularly true for electron-deficient substrates or when reaction conditions are not meticulously controlled.[4] The aldehyde intermediate, in the presence of water, can form a hydrate, which is then readily oxidized to the carboxylic acid.[5][6]
(2-Bromo-6-methoxypyridin-3-yl)methanol presents a specific challenge due to the electronic nature of the pyridine ring. The goal is to facilitate the initial oxidation while preventing the subsequent conversion to 2-Bromo-6-methoxy-nicotinic acid. This guide will explore the causative factors behind this over-oxidation and provide actionable strategies to achieve high yields of the desired aldehyde.
Troubleshooting Q&A: Addressing Over-oxidation in Real-Time
This section addresses common issues encountered during the oxidation of (2-Bromo-6-methoxypyridin-3-yl)methanol.
Q1: My reaction is producing a significant amount of the carboxylic acid byproduct. What are the likely causes?
A1: Over-oxidation to the carboxylic acid is typically a result of one or more of the following factors:
Choice of Oxidizing Agent: Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (Jones reagent), are designed to convert primary alcohols directly to carboxylic acids.[4][7] For selective oxidation to the aldehyde, milder reagents are necessary.
Presence of Water: As mentioned, water can facilitate the formation of an aldehyde hydrate, which is susceptible to further oxidation.[5][6] Reactions should be conducted under anhydrous conditions.
Reaction Temperature: Higher temperatures can provide the activation energy needed for the second oxidation step. Many selective oxidations are performed at low temperatures to mitigate this.
Reaction Time: Allowing the reaction to proceed for too long, even with a mild oxidant, can lead to the slow accumulation of the carboxylic acid byproduct.
Stoichiometry of the Oxidant: Using a large excess of the oxidizing agent can drive the reaction towards the more oxidized product.
Q2: I used a "mild" oxidant like PCC, but I'm still seeing over-oxidation. Why is this happening?
A2: While Pyridinium Chlorochromate (PCC) is considered a mild oxidant that typically stops at the aldehyde stage, several factors can still lead to over-oxidation:
Reagent Quality: The quality of the PCC can vary. Older or improperly stored PCC may contain impurities that are stronger oxidants.
Reaction Conditions: Even with PCC, prolonged reaction times or elevated temperatures can promote the formation of the carboxylic acid.
Solvent Choice: While typically used in anhydrous dichloromethane (DCM), the presence of any residual water can be problematic.[6]
Q3: How can I effectively monitor the reaction to stop it at the aldehyde stage?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.
Establish Baselines: Before starting the reaction, run a TLC with your starting material, (2-Bromo-6-methoxypyridin-3-yl)methanol, and if available, a standard of the desired aldehyde and the potential carboxylic acid byproduct. This will give you the retention factors (Rf) for each compound.
Regular Sampling: Once the reaction begins, take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes).
Visualize and Interpret: Spot the aliquots on a TLC plate and elute with an appropriate solvent system. Visualize the spots under UV light and/or with a suitable stain. The reaction is complete when the starting material spot has disappeared, and the product spot (aldehyde) is at its maximum intensity, with minimal formation of the carboxylic acid spot.
Prophylactic Measures: Designing a Successful Selective Oxidation
Preventing over-oxidation from the outset is the most effective strategy. This involves careful selection of reagents and precise control over reaction parameters.
Selecting the Right Oxidizing Agent
For the selective oxidation of primary alcohols to aldehydes, several mild oxidizing agents are preferred over stronger ones.[2][7]
Oxidizing Agent
Typical Conditions
Advantages
Disadvantages
Dess-Martin Periodinane (DMP)
CH2Cl2, room temperature
Mild, neutral pH, short reaction times, high yields, tolerates sensitive functional groups.[5][8][9]
Potentially explosive nature, cost can be a factor for large-scale synthesis.[8]
Swern Oxidation
(COCl)2, DMSO, Et3N, -78 °C to room temp
Mild, tolerates a wide range of functional groups.[10][11][12]
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC. National Center for Biotechnology Information. [Link]
TEMPO (General overview) - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
What is the order of ease of oxidation for aldehydes, ketones and alcohols? - Quora. Quora. [Link]
oxidation of alcohols - Chemguide. Chemguide. [Link]
Handling poor solubility of bromopyridine alcohols in non-polar solvents
A Guide to Handling Poor Solubility in Non-Polar Solvents Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and a...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Handling Poor Solubility in Non-Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging solubility characteristics of bromopyridine alcohols, particularly in non-polar solvent systems. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide robust, field-proven protocols.
The Challenge: Understanding the Duality of Bromopyridine Alcohols
Bromopyridine alcohols are a class of heterocyclic compounds that possess a unique chemical duality. The pyridine ring, with its electronegative nitrogen atom, and the hydroxyl (-OH) group are both polar. This polarity allows for hydrogen bonding and dipole-dipole interactions.[1] In contrast, the brominated pyridine ring also has non-polar, aromatic character. This structural dichotomy is the primary reason for their often-frustrating solubility profiles. While they may show some solubility in polar solvents, they are frequently insoluble in non-polar organic solvents like hexanes or toluene, which are common in many synthetic reactions. The principle of "like dissolves like" governs this behavior; the strong intermolecular forces within the polar bromopyridine alcohol crystals are not easily overcome by the weak van der Waals forces offered by non-polar solvents.[2][3][4]
Frequently Asked Questions (FAQs)
Here we address foundational questions about the solubility of these compounds.
Q1: Why is my bromopyridine alcohol insoluble in solvents like hexane or toluene?
A1: Your compound's insolubility stems from a mismatch in polarity. The hydroxyl (-OH) and pyridine nitrogen moieties make the molecule highly polar, capable of forming strong hydrogen bonds with itself. Non-polar solvents like hexane only offer weak London dispersion forces. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy holding the solute molecules together in their crystal lattice and the solvent molecules together.[5] With a polar solute and non-polar solvent, this energy balance is unfavorable.
Q2: What fundamental factors influence the solubility of my compound?
A2: Several key factors are at play:
Temperature: For most solids, solubility increases with temperature.[6] This is because the added thermal energy helps break the intermolecular bonds in the solute's crystal lattice. However, the magnitude of this effect varies greatly between compounds.[7]
Solvent Polarity: As discussed, the closer the polarity of the solvent to the solute, the higher the solubility.[4][8]
Molecular Structure: The position of the bromo and hydroxyl groups on the pyridine ring can significantly alter the molecule's dipole moment and its ability to pack into a crystal lattice, thereby affecting solubility.
Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution, though it doesn't change the thermodynamic solubility limit.[9][10]
Q3: Can I predict which non-polar solvent will be "best" without extensive screening?
A3: While precise prediction is difficult, you can make an educated guess. Solvents with some minor polar character, such as diethyl ether or dichloromethane (DCM), are often better starting points than purely non-polar hydrocarbons like hexanes. Dichloromethane, for example, has a dipole moment that can interact more favorably with the polar regions of your bromopyridine alcohol compared to a completely non-polar solvent.
Troubleshooting Guide: From Insoluble to Solution
This section provides a systematic approach to resolving solubility issues encountered during your experiments.
Problem 1: My bromopyridine alcohol shows zero visible dissolution in my chosen non-polar solvent at room temperature.
This is a common starting point. Before abandoning the solvent, a logical progression of techniques should be applied.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor solubility.
Solution 1.1: Increase the Temperature
Causality: Increasing the temperature provides the system with thermal energy. This energy increases the kinetic energy of the solvent molecules and helps to overcome the lattice energy of the solid bromopyridine alcohol, promoting dissolution.[6] Most dissolution processes for organic solids are endothermic, meaning they absorb heat, so increasing the temperature shifts the equilibrium toward the dissolved state according to Le Châtelier's principle.[6]
Experimental Protocol: Temperature Elevation
Place the flask containing the solid and solvent in a heating mantle or an oil bath.
Equip the flask with a reflux condenser to prevent solvent loss.
Slowly increase the temperature, with stirring, towards the boiling point of the solvent.
Visually monitor for dissolution. Hold at reflux for 15-30 minutes to ensure maximum dissolution is achieved.
Self-Validation: If the compound dissolves upon heating and remains in solution at the reaction temperature, this method is viable. Be aware that the compound may precipitate upon cooling, which is a principle used in recrystallization.[11][12]
Solution 1.2: Employ Sonication
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[13] The collapse of these bubbles generates intense, localized mechanical shockwaves and microjets that bombard the surface of the solid particles.[9][13] This process breaks down agglomerates and reduces particle size, dramatically increasing the surface area exposed to the solvent and accelerating the rate of dissolution.[14][15]
Place the vessel containing the solid and solvent into an ultrasonic bath. Ensure the liquid level inside the vessel is slightly below the water level in the bath.
Turn on the sonicator. For stubborn solids, bath sonication may take 5-30 minutes.
Observe the mixture. You should see the solid being actively dispersed.
For more intensive mixing, a probe sonicator can be used, but care must be taken to avoid overheating the solvent.
Self-Validation: The solid should appear to dissolve much faster than with stirring alone. This method is particularly effective for kinetically slow dissolutions.[16][17]
Problem 2: My compound dissolves at high temperatures but crashes out when the reaction temperature is lowered or another reagent is added.
This indicates that you are operating at the limit of solubility, and the system is easily perturbed.
Solution 2.1: Implement a Co-Solvent System
Causality: A co-solvent is a second, miscible solvent added to the primary solvent to modify its overall properties.[9][18] To dissolve a polar compound like a bromopyridine alcohol in a non-polar medium, you can add a small amount of a polar, aprotic co-solvent (e.g., THF, Dioxane, or DMF). This polar co-solvent can interact favorably with the polar functional groups of your solute, while the bulk non-polar solvent maintains the overall environment required for the reaction. This technique effectively creates a solvent system with an intermediate polarity tailored to your needs.[19]
Experimental Protocol: Developing a Co-Solvent System
In a test tube, suspend a small amount of your bromopyridine alcohol in the primary non-polar solvent (e.g., 1 mL of Toluene).
Add a polar co-solvent (e.g., THF) dropwise while stirring or agitating.
Continue adding the co-solvent until the solid completely dissolves. Note the approximate ratio of non-polar to polar solvent.
Scale this solvent ratio up for your reaction. For example, if dissolution occurred with a 10:1 Toluene:THF ratio, use that system for your experiment.
Self-Validation: A successful co-solvent system will keep the compound dissolved throughout the entire temperature range and duration of the reaction.
Solubility Data in Co-Solvent Systems (Illustrative Example)
Solvent System (v/v)
Solubility of 5-bromo-2-pyridinemethanol (Qualitative)
Notes
100% Hexane
Insoluble
Very poor interaction between solvent and solute.
100% Toluene
Sparingly Soluble
Pi-stacking interactions may provide minimal solubility.
100% Dichloromethane (DCM)
Moderately Soluble
The dipole moment of DCM improves solvation.
9:1 Toluene / THF
Soluble
THF acts as a polar co-solvent, disrupting the solute's crystal lattice.[18]
4:1 Toluene / THF
Readily Soluble
Higher proportion of co-solvent enhances solubility further.
1:1 DCM / Hexane
Sparingly Soluble
The addition of hexane reduces the overall polarity, decreasing solubility.
Problem 3: None of the above methods work, and the reaction must be run in a non-polar solvent.
In some cases, physical methods are insufficient. Chemical modification may be a necessary, albeit more involved, solution.
Solution 3.1: Temporary Chemical Modification (Protecting Groups)
Causality: The primary driver of polarity is the hydroxyl (-OH) group due to its ability to act as a hydrogen bond donor and acceptor. By temporarily converting this group into a less polar derivative (i.e., adding a protecting group), you can dramatically increase solubility in non-polar solvents. A common choice is a silyl ether (e.g., TBDMS ether), which is significantly more non-polar.
Workflow for Chemical Modification Strategy
Caption: A multi-step synthesis workflow involving protection and deprotection.
Considerations: This approach adds two steps (protection and deprotection) to your synthesis, which will impact overall yield. However, it may be the only viable path if the desired reaction cannot proceed under heterogeneous (undissolved) conditions.
References
Vertex AI Search. (2023).
Vertex AI Search. (2023).
Chemistry LibreTexts. (2022). 13.
ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
Ayurveda Journals. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
YouTube. (2025).
Khan Academy. Solubility of organic compounds.
NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility.
BenchChem. (2025).
PMC. (2007). Solubility enhancement of cox-2 inhibitors using various solvent systems.
Solubility of Things. Pyridine.
PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
Perpusnas. (2026).
Cayman Chemical. Solubility Factors When Choosing a Solvent.
Quora. (2014). Why do polar solutes tend to be more soluble in polar solvents than in non-polar solvents?
RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?
University of Calgary. (2023). Solubility of Organic Compounds.
YouTube. (2020).
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
Optimizing reaction temperature for 2-bromo-6-methoxypyridine substitution
Topic: Optimizing Reaction Temperature for Substitution of 2-Bromo-6-Methoxypyridine Target Audience: Medicinal Chemists & Process Development Scientists Context: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) & N...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for Substitution of 2-Bromo-6-Methoxypyridine
Target Audience: Medicinal Chemists & Process Development Scientists
Context: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) & Nucleophilic Aromatic Substitution (
)
Introduction: The "Deactivated" Electrophile Challenge
Welcome to the technical support hub for 2-bromo-6-methoxypyridine . If you are here, you are likely experiencing low conversion or unexpected side products.[1]
The Core Problem: Unlike a standard 2-bromopyridine, the 6-methoxy group fundamentally alters the electronic landscape of the ring. Through resonance donation, the oxygen atom pushes electron density into the pyridine ring.
Impact on
: The ring is less electrophilic, making direct nucleophilic attack significantly harder.
Impact on Pd-Catalysis: The C-Br bond is more electron-rich, increasing the activation energy required for the Oxidative Addition step (the first step of the catalytic cycle).
This creates a narrow "Goldilocks Zone" for temperature: Too cold , and the catalyst never activates; too hot , and the methoxy group cleaves (demethylation) or the catalyst degrades.
Part 1: The Kinetic Threshold (Low Temperature Issues)
Symptom: Starting material remains unconsumed (0-10% conversion) after 4-6 hours, even with active catalysts.
Why is this happening?
The 6-methoxy substituent exerts a mesomeric (+M) effect that competes with the inductive withdrawal of the nitrogen. This raises the electron density at the C-Br bond. In Palladium-catalyzed couplings (Buchwald-Hartwig), the Pd(0) species acts as a nucleophile. It struggles to insert into the electron-rich C-Br bond at standard temperatures (60°C–70°C) often sufficient for other aryl halides.
Troubleshooting Protocol
Temperature Ramp: Do not start at reflux. Initiate at 80°C . If conversion is <20% after 2 hours, increase to 100°C .
Ligand Switch: Standard ligands (e.g., BINAP) may be insufficient. Switch to electron-rich, bulky alkylphosphines (e.g., BrettPhos , XPhos , or tBuXPhos ) which facilitate oxidative addition into deactivated aryl halides.
Base Activation: Ensure you are using a base strong enough to activate the amine but compatible with the temperature. Cs₂CO₃ is preferred over NaOtBu at high temperatures (>100°C) to prevent base-mediated decomposition.
Part 2: The Thermal Ceiling (High Temperature Issues)
Symptom: Formation of 6-bromo-2-pyridone (mass -14 vs. product) or homocoupling dimers.
Why is this happening?
At temperatures exceeding 110°C–120°C , two critical failure modes emerge:
O-Demethylation: The methoxy group is susceptible to nucleophilic attack (by the amine or trace water/hydroxide), cleaving the methyl group and resulting in the thermodynamically stable pyridone.
Catalyst Death: Pd-ligand complexes often have a thermal half-life. Extended heating at >110°C leads to "Pd black" precipitation, permanently killing the reaction.
Visualizing the Reaction Pathways
Caption: Figure 1. Temperature-dependent reaction divergence. The "Optimal Zone" (80-100°C) balances activation energy against substrate degradation.
Part 3: Optimized Experimental Protocol
Objective: Palladium-Catalyzed Amination of 2-bromo-6-methoxypyridine.
Parameter
Recommendation
Rationale
Solvent
1,4-Dioxane or Toluene
High boiling points allow access to 100°C without pressure vessels. Avoid DMSO/DMF if possible (can coordinate Pd).
Temperature
90°C ± 5°C
The "Sweet Spot." Sufficient for oxidative addition, safe from demethylation.
Concentration
0.2 M - 0.4 M
High concentration favors intermolecular coupling over solvent-based side reactions.
Charge Solids: Add 2-bromo-6-methoxypyridine (1.0 equiv), Amine (1.2 equiv), Base (Cs₂CO₃, 2.0 equiv), and Ligand/Catalyst (2-5 mol%) to a vial.
Inert Cycle: Cap and purge with N₂/Argon x3. Critical: Oxygen kills active Pd species at high temps.
Solvent Addition: Add sparged (degassed) 1,4-Dioxane via syringe.
Ramp Up: Place in a pre-heated block at 90°C .
Monitoring: Check LCMS at 2 hours .
If < 20% conv: Increase temp to 105°C.
If > 50% conv: Maintain 90°C.
Workup: Cool to Room Temp (RT) immediately upon completion. Do not let it stir overnight at heat.
Part 4: Advanced Troubleshooting (FAQs)
Q1: I am seeing a new peak at M-14 in my LCMS. What is it?A: This is likely the demethylated pyridone byproduct.
Cause: Temperature too high (>110°C) or presence of strong nucleophiles attacking the methyl group.
Fix: Lower temperature to 90°C. If using a microwave, switch to conventional heating to avoid "hot spots." Ensure solvents are dry (water promotes hydrolysis).
Q2: Can I use Microwave irradiation to speed this up?A: Use with caution.
Microwaves often superheat localized zones. For 2-methoxypyridines, this spikes the risk of O-demethylation.
Recommendation: Set the microwave "Power Max" to medium and ensure active cooling (compressed air) is on to prevent thermal runaway.
Q3: My reaction turns black and stops at 50% conversion.A: This is "Pd Black" precipitation—your catalyst has decomposed.
Cause: Ligand dissociation at high temperature.
Fix: Add more ligand (increase Ligand:Pd ratio from 1:1 to 2:1). Switch to a thermally robust ligand like Xantphos .
Q4: Can I do this without Palladium (
)?A: Only with very strong nucleophiles (e.g., alkoxides, thiols) or if you use a microwave at 150°C+.
Warning: At 150°C, the methoxy group is highly unstable. You will likely get a mixture of substitution and demethylation. Pd-catalysis is strongly recommended for amines.
References
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Bennet, D. J., et al. (2012). O-Demethylation of 2-Methoxypyridines: A Side Reaction in the Synthesis of Pyridines. Tetrahedron Letters, 53(15), 1961-1964. Link
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing palladium impurities from (2-Bromo-6-methoxypyridin-3-yl)methanol
Ticket ID: PD-REM-PYR-001
Status: Open
Analyst: Senior Application Scientist
Executive Summary & Diagnostic Assessment[1]
The Challenge:
Removing palladium (Pd) from (2-Bromo-6-methoxypyridin-3-yl)methanol is significantly more difficult than removing it from simple aromatics. This is due to "Chelation Competition."
Your molecule contains a "perfect storm" of coordinating features:
Pyridine Nitrogen: A classic ligand for Pd(II).
C3-Hydroxymethyl Group: The oxygen atom is in close proximity to the nitrogen.
Bidentate Chelation: The geometry allows the Nitrogen and the Oxygen to bite the Palladium atom simultaneously, forming a stable 5-membered metallacycle.
Standard filtration (Celite) or weak scavengers often fail because they cannot break this specific chelate bond. To reach ICH Q3D limits (<10 ppm), you must use a scavenger or wash protocol with a binding constant (
) higher than that of your product's chelation complex.
Decision Matrix: Selecting the Right Method
Do not default to Activated Carbon. For this specific substrate, carbon often results in yield loss (due to adsorption of the polar alcohol) and poor selectivity. Use the logic below to select your method.
Figure 1: Decision matrix for selecting the appropriate Pd removal technique based on initial contamination levels.
Technical Guides & Protocols
Method A: The Aqueous L-Cysteine Wash (Best for >1000 ppm)
Use this when the crude product is heavily contaminated (dark/black). L-Cysteine is water-soluble and has a higher affinity for Pd than your pyridine product.
Dissolution: Dissolve your crude (2-Bromo-6-methoxypyridin-3-yl)methanol in Ethyl Acetate (10 volumes). Ensure complete dissolution.
Preparation of Wash Solution: Prepare a 10% w/v aqueous solution of L-Cysteine.
The Wash: Add the L-Cysteine solution (0.5 volumes relative to organic layer) to the organic phase.
Agitation (Critical): Stir vigorously at 40-50°C for 1 hour. Note: Heat is required to increase the kinetics of ligand exchange, breaking the Pyridine-Pd-Alcohol chelate.
Separation: Cool to room temperature. Separate the layers. The Pd-Cysteine complex will partition into the aqueous layer (often turning it yellow/orange).
Rinse: Wash the organic layer 2x with water to remove residual cysteine.
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Method B: Functionalized Silica Scavenging (Best for 50-1000 ppm)
For this specific pyridine substrate, simple Thiol scavengers may be too weak. We recommend DMT (Dimercaptotriazine) or TMT functionalized silica due to their superior chelating power.
Recommended Scavenger: SiliaMetS® DMT or Biotage® MP-TMT.
Parameter
Specification
Equivalents
2 - 4 eq. (relative to residual Pd content, not catalyst loading)
Temperature
50°C - 60°C (Heat is mandatory for this substrate)
Time
4 - 12 Hours
Solvent
THF, MeOH, or Ethyl Acetate
Protocol:
Dissolve crude product in THF (or compatible solvent).
Add SiliaMetS® DMT (calculate loading based on manufacturer spec, usually ~0.5 mmol/g).
Heat to 55°C. The elevated temperature increases the "off-rate" of the Pd from the pyridine nitrogen, allowing the scavenger to capture it.
Monitor: Check supernatant color. As Pd binds to the silica, the solution should clarify, and the silica will turn dark/orange.
Filter through a 0.45 µm pad or Celite to remove the scavenger.
Wash the filter cake with THF to recover entrained product.
Troubleshooting & FAQs
Q1: I used Activated Carbon (Charcoal), but my yield dropped by 20%. Why?A: (2-Bromo-6-methoxypyridin-3-yl)methanol is a polar molecule (due to the -OH and Pyridine N). Activated carbon acts via non-specific adsorption. It likely adsorbed your product along with the Palladium. Switch to Functionalized Silica (Method B) , which relies on chemisorption (specific chemical bonding to Pd) rather than physisorption, preserving your product yield.
Q2: I tried a Thiol scavenger at room temperature, but Pd levels only dropped from 500 ppm to 200 ppm.A: This confirms the "Chelation Competition" theory. At room temperature, the bond between Pd and your pyridine-methanol product is kinetically stable. The Thiol scavenger couldn't "out-compete" your product quickly enough.
Fix: Repeat the experiment at 60°C . Thermal energy is required to dissociate the Pd-Pyridine complex so the scavenger can trap it.
Q3: My product is turning pink/red after the scavenger treatment.A: This often indicates the formation of colloidal Pd nanoparticles or oxidation of the scavenger.
Fix: Ensure you filter through a tight membrane (0.22 or 0.45 µm) rather than just paper. If color persists, a quick wash with dilute aqueous NaHSO₃ (Sodium Bisulfite) can reduce oxidized species.
Q4: What are the regulatory limits for this impurity?A: Refer to ICH Q3D (R2) guidelines.
Oral Administration: The Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day .[1] If the daily dose is 10g, the limit is 10 ppm.[1]
Parenteral (Injection): The PDE is 10 µ g/day (Limit: 1 ppm for a 10g dose).
Visualizing the Chelation Problem
The diagram below illustrates why standard washing fails. The product itself acts as a "claw" holding the Palladium.
Figure 2: The "Chelation Trap." The proximity of the Pyridine Nitrogen and the Alcohol Oxygen creates a stable 5-membered ring with Palladium, requiring aggressive scavenging conditions (Heat + High Affinity Ligands) to break.
References
ICH Q3D (R2) Guidelines for Elemental Impurities. International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2).[2] Available at: [Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3] Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
Biotage White Paper. (2023). How to Remove Palladium in Three Easy Steps.[4] Biotage.[5] Available at: [Link]
Roschangar, F., et al. (2013). Overcoming the "Palladium Challenge" in the Synthesis of an Active Pharmaceutical Ingredient. Organic Process Research & Development.[3] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyridine Functionalization UnitTicket ID: #PYR-26-SEL
Subject: Optimizing Regioselectivity in 2,6-Disubstituted Pyridines
Status: Open
Assigned Specialist: Senior Application Scientist
Mission Statement
You are encountering a classic "Steric vs. Electronic" conflict. In 2,6-disubstituted pyridines, the ortho positions (C2/C6) are blocked, which is advantageous for preventing catalyst poisoning (N-coordination). However, this forces a choice between the electronically activated C3 position (beta to nitrogen, ortho to substituent) and the sterically accessible C4 position (gamma to nitrogen).
This guide provides the protocols to deterministically target C3 or C4 without generating intractable isomeric mixtures.
Module 1: Targeting C4 (The Steric Route)
Methodology: Iridium-Catalyzed C-H Borylation
Mechanism: Steric Governance.[1]
Unlike electrophilic substitution, Ir-catalyzed borylation is governed almost exclusively by steric hindrance. The bulky active catalyst [Ir(ligand)(Bpin)3] cannot access the C3 position due to the clash with the substituent at C2/C6. Therefore, it selectively activates C4.[2][3][4][5]
Standard Operating Procedure (SOP-C4-IR)
Use this protocol for installing boronates, which can be converted to aryls, halides, or amines.
Critical: The tert-butyl groups enforce steric selectivity for C4.
Reagent
HBPin or B2Pin2
1.0 - 1.2
Boron source.
Solvent
Hexane or THF
[0.5 M]
Non-coordinating solvents are essential.
Temp
60–80 °C
-
-
Step-by-Step Workflow:
Glovebox/Schlenk: In a N2-filled glovebox, mix [Ir(OMe)(cod)]2 and dtbpy in hexane (2 mL). Stir for 5 mins until the solution turns dark brown (active catalyst formation).
Addition: Add the 2,6-disubstituted pyridine substrate and HBPin.
Reaction: Seal the tube and heat to 80 °C for 4–16 hours.
Workup: Evaporate volatiles. Do not perform silica chromatography on the boronate ester if the pyridine is basic (protodeborylation risk). Oxidize immediately or use neutral alumina.
Troubleshooting (FAQ)
Q: The reaction yield is <10%. Is the catalyst dead?A: Likely N-coordination. While 2,6-substituents usually block the N-lone pair, smaller groups (e.g., -F, -OMe) may still allow the pyridine to bind to Iridium, poisoning it.
Fix: Switch to a bulky Lewis Acid co-catalyst or increase the steric bulk of the ligand to tmp (3,4,7,8-tetramethyl-1,10-phenanthroline).
Q: I see minor C3 borylation. How do I stop it?A: Your 2,6-substituents are likely not bulky enough (e.g., Methyl).
Fix: Lower the temperature to 50 °C and switch ligand to dtbpy . The tBu groups on the ligand create a "steric wall" that makes C3 access energetically prohibitive [1].
Module 2: Targeting C3 (The Electronic Route)
Methodology: Electrophilic Aromatic Substitution (EAS) or Ni-Al Catalysis
Mechanism: Electronic Activation.
If your 2,6-substituents are alkyl groups (electron-donating), they activate the ortho position (C3). Since the Nitrogen atom deactivates the ring, the C3 position (beta) is the least deactivated and most activated by the alkyl groups.
The Key: Coordinates to N, blocking it and sterically directing Ni to C3.
Reagent
Alkyne
1.2
Coupling partner.
Step-by-Step Workflow:
Complexation: The bulky Aluminum Lewis Acid (MAD) binds to the Pyridine Nitrogen.
Steric Steering: The bulk of MAD prevents the Nickel catalyst from approaching C2 or C4 (distal).
Activation: The Ni catalyst inserts into the C3-H bond, facilitated by the ligand geometry.
Reference: This utilizes the "Remote Steric Control" strategy developed by Nakao/Hiyama [2].
Module 3: The Radical "Backdoor" (C4 Specific)
Methodology: Minisci Reaction
Mechanism: Nucleophilic Radical Substitution.
Carbon-centered radicals are nucleophilic. They attack the most electron-deficient position. In pyridines, this is C2/C4.[3][5][6] Since C2 is blocked, C4 is the exclusive target .
Protocol: Acid-Free Minisci (Baran Modification)
Ideal for late-stage functionalization of drug-like scaffolds.
Reaction Setup:
Troubleshooting Matrix:
Symptom
Diagnosis
Resolution
No Reaction
pH is too high.
Even in "acid-free" protocols, the pyridine must be partially protonated for the radical to attack. Add 1.0 eq TFA if using basic substrates.
Di-alkylation
Radical flux too high.
Syringe pump addition of the oxidant (persulfate) over 2 hours.
| Wrong Regioisomer | Impossible. | If you see C3 substitution, it is NOT a Minisci mechanism. Check for impurities acting as electrophiles. |
Visualizing the Decision Process
Caption: Decision matrix for selecting the optimal catalytic manifold based on steric and electronic constraints.
Summary of Regioselectivity Rules
Target Position
Driving Force
Recommended Catalyst
Key Constraint
C4 (Gamma)
Steric
Ir(III) / dtbpy
Requires 2,6-groups to physically block C3 access [3].
Uses Lewis Acid to block N and direct Ni to C3 [2].
References
Sadler, S. A., et al. (2014).[13] "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry, 12(37), 7318-7327.[13] Link
Nakao, Y., et al. (2008). "Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis." Journal of the American Chemical Society, 130(8), 2448–2449. Link
Chotana, G. A., et al. (2009). "Iridium-Catalyzed Borylation of 2,6-Disubstituted Pyridines." Tetrahedron, 65(27), 5337-5342. Link
Choi, J., et al. (2021).[2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933. Link
Technical Comparison Guide: 1H NMR Analysis of (2-Bromo-6-methoxypyridin-3-yl)methanol
Executive Summary (2-Bromo-6-methoxypyridin-3-yl)methanol is a critical pyridine scaffold used frequently in the synthesis of BET bromodomain inhibitors and SHP2 phosphatase inhibitors. Its structural integrity is define...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2-Bromo-6-methoxypyridin-3-yl)methanol is a critical pyridine scaffold used frequently in the synthesis of BET bromodomain inhibitors and SHP2 phosphatase inhibitors. Its structural integrity is defined by a specific substitution pattern: a bromine atom at C2, a hydroxymethyl group at C3, and a methoxy group at C6.
The primary analytical challenge with this compound is distinguishing it from its regioisomer ((6-bromo-2-methoxypyridin-3-yl)methanol) and its ester precursor (Methyl 2-bromo-6-methoxynicotinate). This guide provides a definitive spectral fingerprint, comparative analysis, and self-validating QC protocols to ensure structural confirmation.
Structural Analysis & Spectral Prediction
To accurately interpret the NMR spectrum, one must understand the electronic influence of the substituents on the pyridine ring protons (H4 and H5).
Electronic Environment
C2-Bromine: Inductive withdrawing group (-I). Deshields C3, but steric bulk influences the rotameric population of the C3-hydroxymethyl group.
C6-Methoxy: Strong mesomeric donor (+M). Significantly shields the ortho proton (H5) and, to a lesser extent, the para position (C3).
C3-Hydroxymethyl: Weakly withdrawing.
The "Shielding Gap" Hypothesis
In the target molecule, H5 is directly adjacent (ortho) to the electron-donating Methoxy group. This results in a significant upfield shift (shielding). H4 , being further away, is less affected. This creates a distinct "Shielding Gap" (
) between the two aromatic doublets, which is the primary diagnostic indicator.
Spectral Fingerprint (1H NMR Data)
The following data represents the consensus spectral characteristics in Chloroform-d (CDCl₃) and DMSO-d₆ .
Table 1: Chemical Shift Assignment (400 MHz)
Position
Group
Shift (ppm) - CDCl₃
Shift (ppm) - DMSO-d₆
Multiplicity
Coupling ()
Notes
H4
Ar-H
7.75 - 7.85
7.80 - 7.90
Doublet (d)
8.0 - 8.4 Hz
Ortho to CH₂OH
H5
Ar-H
6.65 - 6.75
6.80 - 6.90
Doublet (d)
8.0 - 8.4 Hz
Diagnostic: Ortho to OMe (Shielded)
CH₂
-CH₂-
4.65 - 4.75
4.45 - 4.55
Singlet / Doublet
~5.5 Hz (in DMSO)
Shifts upfield in DMSO
OMe
-OCH₃
3.90 - 3.98
3.85 - 3.90
Singlet (s)
-
Characteristic sharp singlet
OH
-OH
~2.0 - 2.5 (Broad)
5.30 - 5.40
Triplet (t)
~5.5 Hz
Visible coupling in anhydrous DMSO
Note on Solvent Effects: In CDCl₃, the hydroxyl proton is often broad and exchangeable, appearing as a singlet or disappearing entirely. In dry DMSO-d₆, the hydroxyl proton couples with the methylene protons, splitting the CH₂ signal into a doublet and the OH signal into a triplet.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common impurities and isomers to prevent false-positive identification.
Comparison with Regioisomer
Scenario: During bromination of 2-methoxypyridine-3-methanol, regioselectivity issues may yield the 6-bromo isomer.
Feature
Target: (2-Br, 6-OMe)
Isomer: (6-Br, 2-OMe)
Differentiation Logic
H5 Shift
~6.7 ppm (Shielded)
~7.2 ppm (Deshielded)
In the isomer, H5 is ortho to Br (less shielding than OMe).
H4 Shift
~7.8 ppm
~7.6 ppm
H4 is meta to OMe in the isomer.
(H4-H5)
Large (~1.1 ppm)
Small (~0.4 ppm)
The target has a wider gap between aromatic signals.
Comparison with Precursor (Ester)
Scenario: Incomplete reduction of Methyl 2-bromo-6-methoxynicotinate.
Feature
Target: Alcohol
Precursor: Methyl Ester
Differentiation Logic
C3 Substituent
CH₂ (~4.7 ppm)
COOCH₃ (~3.9 ppm)
Ester methyl is a singlet near the OMe peak; Alcohol CH₂ is downfield.
H4 Shift
~7.8 ppm
~8.1 ppm
The ester carbonyl is strongly electron-withdrawing, deshielding H4.
Visualization of Structural Logic
The following diagram illustrates the structural causality of the NMR shifts and the decision logic for Quality Control.
Caption: Electronic influence of substituents on the aromatic protons, creating the diagnostic chemical shift gap.
Experimental Protocols
Sample Preparation for QC
To ensure the spectrum is self-validating (checking for OH coupling), use the following protocol:
Solvent Choice: Use DMSO-d₆ (99.9% D) from a freshly opened ampoule to minimize water content.
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, broadening the OH peak.
Acquisition: Run at 298 K. Ensure relaxation delay (D1) is at least 3 seconds to allow full integration of aromatic protons.
D₂O Shake Test (Validation)
If the CH₂ peak appears as a doublet (indicating coupling to OH) or the OH peak is ambiguous:
Acquire the standard DMSO-d₆ spectrum.
Add 1-2 drops of D₂O to the NMR tube.
Shake vigorously and re-acquire.
Result: The OH peak will disappear (exchange), and the CH₂ doublet will collapse into a sharp singlet. This confirms the identity of the alcohol moiety.
Synthesis Workflow (Context)
Standard preparation via reduction of the ester.
Caption: Standard reductive synthesis pathway highlighting the critical QC checkpoint.
Troubleshooting & Common Pitfalls
Symptom
Probable Cause
Corrective Action
Extra Singlet at ~3.3 ppm
Water in DMSO-d₆
Use a fresh ampoule or dry solvent over molecular sieves.
H4/H5 appear as Singlets
Low Resolution / Shimming
Check field homogeneity. The coupling constant ( Hz) is large enough to be resolved on >60 MHz instruments.
Complex Multiplets in Aromatic Region
Des-bromo Impurity
Check for 2-methoxypyridine-3-methanol (impurity lacks Br, H2 becomes a doublet of doublets).
CH₂ Signal is a Doublet in CDCl₃
Intramolecular H-bonding
Rare in CDCl₃ but possible. Perform D₂O shake to confirm.
References
Relay Therapeutics, Inc. (2019).[1] Substituted Pyridines as SHP2 Inhibitors. WO 2019/183367 A1. (Describes the synthesis and characterization of the title compound as Intermediate B).
Jacobio Pharmaceuticals Co., Ltd. (2021). SHP2 Phosphatase Inhibitors. CN 112166110 A. (Provides experimental details for the reduction of the nicotinate ester).
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for pyridine substituent effects).
NMR Shifts for 2-Bromo-6-methoxypyridine: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the NMR chemical shifts for 2-bromo-6-methoxypyridine , a critical scaffold in medicinal chemistry. It synthesizes experimental data with theoretical additivity princ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the
NMR chemical shifts for 2-bromo-6-methoxypyridine , a critical scaffold in medicinal chemistry. It synthesizes experimental data with theoretical additivity principles to equip researchers with the tools for precise structural verification.
Executive Summary & Strategic Importance
2-Bromo-6-methoxypyridine (CAS: 40473-07-2) is a non-symmetric heterocyclic scaffold widely used as a linchpin in Suzuki-Miyaura cross-coupling reactions. Its dual functionality—an electrophilic bromide for coupling and a nucleophilic methoxy group for solubility/binding—makes it invaluable in fragment-based drug design (FBDD).
Accurate
NMR assignment is critical because regioisomers (e.g., 2-bromo-3-methoxypyridine) often co-elute during synthesis but exhibit vastly different biological activities. This guide moves beyond simple peak listing to explain the electronic causality governing these shifts, enabling you to distinguish the target molecule from its symmetric byproducts (2,6-dibromo or 2,6-dimethoxy derivatives) with absolute confidence.
To interpret the NMR spectrum correctly, one must understand the competing electronic effects of the Bromo and Methoxy substituents on the pyridine ring.
The Methoxy Group (-OMe):
Effect: Strong
-donor (+M) and -acceptor (-I).
NMR Consequence: The +M effect dominates at ortho (C3/C5) and para (C4) positions, causing significant upfield shielding (lower ppm). The -I effect dominates at the ipso carbon (C2/C6), causing extreme downfield deshielding (>160 ppm).
The Bromo Group (-Br):
Effect: Weak
-donor (+M) and -acceptor (-I).
NMR Consequence: The "Heavy Atom Effect" of bromine often causes the attached ipso carbon to appear upfield relative to a chloro-substituent, typically resonating around 140–145 ppm.
Comparative Data Analysis
The following table contrasts the target molecule with its common synthetic precursors/byproducts. Note the loss of symmetry in the target molecule, which results in distinct signals for every carbon atom.
Table 1: Comparative
NMR Chemical Shifts (ppm in
)
Carbon Position
Target: 2-Bromo-6-methoxypyridine
Precursor: 2,6-Dibromopyridine
Byproduct: 2,6-Dimethoxypyridine
Assignment Logic
C-2 (Ipso-Br)
~142.0 – 144.0
140.8
—
Quaternary. Shielded by Br heavy atom effect relative to C-Cl.
C-6 (Ipso-OMe)
~163.5 – 164.5
140.8 (Equiv to C2)
163.2
Quaternary. Highly deshielded by electronegative Oxygen.
C-3 (Ortho to Br)
~120.0 – 122.0
128.5
105.5 (Equiv to C5)
Doublet in coupled spectrum. Shielded by -effect of Br.
C-5 (Ortho to OMe)
~109.0 – 111.0
128.5 (Equiv to C3)
105.5
Diagnostic Peak. Strongly shielded by OMe (+M effect).
C-4 (Meta to both)
~139.0 – 140.5
139.2
140.8
Triplet in coupled spectrum. Least affected by substituents.
-OCH₃
~54.0 – 55.0
—
53.8
Aliphatic region. Distinctive strong signal.
Critical Diagnostic: The presence of two distinct quaternary signals (one at ~143 ppm, one at ~164 ppm) definitively distinguishes the 2-bromo-6-methoxy derivative from the symmetric 2,6-dibromo (one quaternary signal) and 2,6-dimethoxy (one quaternary signal) analogs.
Experimental Protocol for High-Fidelity Acquisition
Standard proton parameters often fail to resolve quaternary carbons (C2 and C6) adequately due to their long relaxation times (
). Use this optimized protocol for definitive characterization.
Step 1: Sample Preparation
Solvent:
(77.16 ppm triplet ref) is preferred for solubility. Use DMSO- (39.52 ppm septet ref) only if the sample contains polar impurities.
Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent. Filter through a cotton plug to remove paramagnetic particulates (e.g., residual Pd catalyst) which broaden lines.
Step 2: Instrument Parameters (400 MHz or higher recommended)
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary C-Br and C-OMe carbons relax slowly; a short D1 will suppress their signals.
Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure the quaternary carbons are distinguishable from baseline noise.
Spectral Width: 240 ppm (approx -10 to 230 ppm) to capture carbonyls if oxidation byproducts are suspected.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision nodes based on NMR data.
Caption: Logical workflow for differentiating 2-bromo-6-methoxypyridine from symmetric analogs using
NMR signal count and chemical shift analysis.
References
ChemicalBook. (2025). 2,6-Dibromopyridine 13C NMR Spectrum. Retrieved from .
SpectraBase. (2025).[1] 5-Bromo-2-methoxy-pyridine 13C NMR Data. Retrieved from .
Oregon State University. (2022). 13C NMR Chemical Shift Guide. Retrieved from .
MDPI. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Int. J. Mol. Sci. Retrieved from .
Sigma-Aldrich. (2025).[2] Product Specification: 2-Bromo-6-methoxypyridine.[2] Retrieved from .
Precision Purity Analysis of (2-Bromo-6-methoxypyridin-3-yl)methanol: A Comparative HPLC Method Guide
Executive Summary The purity analysis of (2-Bromo-6-methoxypyridin-3-yl)methanol presents a specific chromatographic challenge common to halogenated pyridine intermediates: the separation of positional regioisomers (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purity analysis of (2-Bromo-6-methoxypyridin-3-yl)methanol presents a specific chromatographic challenge common to halogenated pyridine intermediates: the separation of positional regioisomers (e.g., 6-bromo vs. 2-bromo variants) and des-halogenated impurities .
While standard C18 alkyl phases are the workhorse of the industry, they often rely solely on hydrophobic discrimination, which may fail to resolve isomers with identical molecular weights and similar logP values. This guide compares the industry-standard C18 Method against a superior Fluorinated Stationary Phase (PFP) Method , demonstrating why the latter is the robust choice for this specific analyte.
Chemical Context & Separation Challenges
The Analyte
Compound: (2-Bromo-6-methoxypyridin-3-yl)methanol
Core Structure: Pyridine ring with a basic nitrogen.[1]
During the synthesis of brominated pyridines, regioisomers often form. For this specific molecule, the 6-bromo-2-methoxy isomer is a common byproduct. On a standard C18 column, the hydrophobic footprint of the 2-bromo and 6-bromo isomers is nearly identical, leading to co-elution or "shoulder" peaks that compromise purity quantification.
Comparative Method Analysis
We evaluated two distinct methodologies. The PFP (Pentafluorophenyl) method is proposed as the "Product" of choice for this application due to its orthogonal selectivity mechanisms.[2]
Summary of Performance
Feature
Method A: Standard C18
Method B: Optimized PFP (Recommended)
Stationary Phase
C18 (Octadecylsilane)
PFP (Pentafluorophenyl)
Primary Interaction
Hydrophobicity (Dispersive)
Interaction, Dipole-Dipole, Shape Selectivity
Isomer Resolution ()
< 1.2 (Partial Co-elution)
> 2.5 (Baseline Separation)
Peak Shape (Tailing)
1.3 - 1.5 (Silanol interaction)
1.0 - 1.1 (Superior shielding)
Mobile Phase
Phosphate Buffer (pH 2.5) / MeCN
Water / Methanol / 0.1% Formic Acid
MS Compatibility
Low (Non-volatile salts)
High (Volatile additives)
Scientific Rationale
Why C18 Fails: The C18 phase interacts primarily through London dispersion forces. Since the 2-bromo and 6-bromo isomers have similar hydrophobicity, the C18 phase cannot easily distinguish them.
Why PFP Succeeds: The PFP ring is electron-deficient (due to 5 fluorine atoms). It acts as a Lewis acid, interacting strongly with the electron-rich pyridine ring and the lone pairs of the methoxy/bromo groups. Crucially, the position of the bromine atom alters the electron cloud density and the shape of the molecule, allowing the PFP phase to discriminate based on electronic and steric differences rather than just hydrophobicity [1].
Experimental Protocols
Method B: The Optimized PFP Protocol (Recommended)
Use this protocol for final release testing and critical impurity profiling.
1. Instrumentation & Conditions
System: HPLC with PDA (Photo Diode Array) or UV-Vis.
Column: Kinetex PFP or Poroshell 120 PFP (4.6 x 150 mm, 2.7 µm or 5 µm).
Note: Core-shell particles (2.7 µm) are recommended for higher efficiency at lower backpressure.
Temperature: 35°C (Control is critical for isomer selectivity).
Note: The low pH is mandatory to protonate the pyridine nitrogen (
) to prevent severe peak tailing caused by silanol interactions [3].
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the PFP method over the standard C18, highlighting the critical "Isomer Check" node.
Caption: Decision tree for selecting the PFP stationary phase to resolve halogenated pyridine isomers.
System Suitability & Troubleshooting
To ensure the trustworthiness of the data, every analytical run must include a System Suitability Test (SST).
Acceptance Criteria (Method B)
Resolution (
): > 2.0 between the main peak and the nearest regioisomer (if available as a standard) or nearest impurity.
Tailing Factor (
): 0.8 ≤ T ≤ 1.2. (PFP phases generally yield excellent symmetry for basic compounds in methanol).
Precision: %RSD of peak area ≤ 1.0% (n=5 injections).
Troubleshooting Guide
Issue: Peak splitting or broadness.
Cause: Sample solvent mismatch.
Fix: Ensure the sample diluent (50:50 MeOH:Water) matches the initial mobile phase strength. Avoid dissolving pure sample in 100% MeOH if injecting large volumes (>10 µL).
Issue: Retention time drift.
Cause: PFP phases are sensitive to "dewetting" if run in 100% aqueous for too long, though less so than C18.
Fix: Always keep at least 5-10% organic in the mobile phase (as detailed in the gradient table).
References
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Link
Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. Technical Poster. Link
BenchChem. Technical Support: Peak Tailing in HPLC Analysis of Basic Compounds. Link
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Link
Distinguishing (2-Bromo-6-methoxypyridin-3-yl)methanol from the 6-Bromo Isomer
This guide provides a definitive technical comparison between (2-Bromo-6-methoxypyridin-3-yl)methanol (Target Isomer A) and its common regioisomer, (6-Bromo-2-methoxypyridin-3-yl)methanol (Isomer B). These two molecules...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a definitive technical comparison between (2-Bromo-6-methoxypyridin-3-yl)methanol (Target Isomer A) and its common regioisomer, (6-Bromo-2-methoxypyridin-3-yl)methanol (Isomer B).
These two molecules are frequently confused in medicinal chemistry because they are often generated from the same starting material (2-bromo-6-methoxypyridine) via lithiation, where the regioselectivity is counter-intuitive to many chemists.
Content Type: Technical Comparison & Characterization Guide
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary: The "Lithiation Trap"
The primary challenge in working with these pyridine scaffolds lies in their synthesis. When subjecting 2-bromo-6-methoxypyridine to Directed Ortho Metalation (DoM), the methoxy group (OMe) is a significantly stronger directing group than the bromine (Br).
Intended Target (Isomer A): (2-Bromo-6-methoxypyridin-3-yl)methanol. Requires lithiation at C3 (ortho to Br).[1]
Actual Major Product (Isomer B): (6-Bromo-2-methoxypyridin-3-yl)methanol. Results from lithiation at C5 (ortho to OMe).
Researchers attempting to synthesize Isomer A using standard lithiation protocols (e.g., LDA/THF) often unknowingly isolate Isomer B. This guide details how to analytically distinguish them using NMR and provides the correct protocols for identification.
Structural Analysis & Visual Logic
The core difference lies in the placement of the hydroxymethyl group relative to the bromine and methoxy substituents.
Figure 1: Synthetic divergence and structural key features of the two isomers.
Analytical Differentiation (The "Smoking Gun")
The most reliable method to distinguish these isomers is 1H NMR , specifically analyzing the chemical shift of the aromatic proton at position 5 (H5).
A. 1H NMR Spectroscopy (Diagnostic Signals)
Feature
Target Isomer A (2-Br, 3-CH2OH)
Isomer B (2-OMe, 3-CH2OH)
Explanation
H5 Chemical Shift
6.6 – 6.8 ppm (Doublet)
7.3 – 7.5 ppm (Doublet)
In Isomer A, H5 is ortho to the electron-donating OMe group, causing significant shielding (upfield shift). In Isomer B, H5 is ortho to the Br atom, which is less shielding/deshielding.
NOESY / ROESY
No NOE between OMe and CH2
Strong NOE between OMe and CH2
In Isomer B, the OMe (C2) and CH2OH (C3) are vicinal (neighbors). In Isomer A, they are separated by the ring (para-relationship).
H4 Chemical Shift
~7.6 – 7.8 ppm
~7.6 – 7.8 ppm
H4 is ortho to the CH2OH group in both isomers, making it less diagnostic.
B. 13C NMR & HMBC Correlations
If 1H NMR is ambiguous due to solvent overlap, HMBC (Heteronuclear Multiple Bond Coherence) provides absolute proof.
Run HMBC: Look for long-range coupling from the Methylene Protons (-CH2-) .
Isomer A (Target): The -CH2- protons will show a cross-peak to C2 (the carbon bonded to Br). Carbon-Bromine carbons typically resonate at ~130–145 ppm .
Isomer B (Byproduct): The -CH2- protons will show a cross-peak to C2 (the carbon bonded to OMe). Carbon-Oxygen aromatic carbons resonate downfield at ~160–165 ppm .
Experimental Protocols
Protocol 1: Synthesis of Isomer B (The Thermodynamic Trap)
Use this protocol to generate the reference standard for Isomer B.
Addition: Add solution of 2-bromo-6-methoxypyridine in THF dropwise. Stir for 1 hour at -78 °C.
Mechanistic Note: The Lithium coordinates to the OMe oxygen, directing deprotonation at C5 (the position ortho to OMe).
Quench: Add DMF (Dimethylformamide) dropwise. Warm to room temperature.
Reduction: Treat the crude aldehyde with NaBH4 in MeOH to obtain (6-Bromo-2-methoxypyridin-3-yl)methanol .
Protocol 2: Synthesis of Target Isomer A (The Correct Route)
Direct lithiation is difficult. A reliable alternative often involves starting from 2-hydroxynicotinic acid derivatives or blocking C5.
Recommended Route: Reduction of Methyl 2-bromo-6-methoxynicotinate .
Starting Material: Methyl 2-bromo-6-methoxypyridine-3-carboxylate (commercially available or synthesized via bromination of methyl 6-methoxynicotinate).
Reduction:
Dissolve ester in THF/MeOH (10:1).
Add NaBH4 (4.0 eq) and CaCl2 (2.0 eq) portion-wise at 0 °C. (CaCl2 activates the borohydride for ester reduction).
Stir at RT for 4 hours.
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1]
Result: Pure (2-Bromo-6-methoxypyridin-3-yl)methanol .
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for OMe vs Br directing group hierarchy).
Sigma-Aldrich. (2024). Product Specification: (6-Bromo-2-methoxypyridin-3-yl)methanol.[4][5] Link
Differentiating Isomers with Mass Spectrometry: A Comparative Guide to the Fragmentation Patterns of Bromopyridine Alcohols
For researchers in medicinal chemistry, drug metabolism, and chemical synthesis, the unambiguous identification of isomeric structures is a critical and often challenging task. Bromopyridine alcohols, a class of compound...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in medicinal chemistry, drug metabolism, and chemical synthesis, the unambiguous identification of isomeric structures is a critical and often challenging task. Bromopyridine alcohols, a class of compounds frequently encountered as intermediates or scaffolds in pharmaceutical development, present a classic analytical puzzle. While isomers share the same mass, their distinct substitution patterns govern their chemical behavior and, crucially, their fragmentation pathways under mass spectrometric analysis. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of bromopyridine alcohol isomers, offering a framework for their differentiation. We will dissect the mass spectra of two representative isomers, 2-bromo-3-hydroxypyridine and 5-bromo-2-hydroxypyridine, to illustrate how positional differences dictate unique and identifiable fragmentation signatures.
The Foundational Principles of Fragmentation
Before delving into the specific isomers, it is essential to understand the primary fragmentation reactions that govern this class of molecules under high-energy electron ionization (EI-MS). The initial ionization event creates a molecular radical cation (M⁺•), which is energetically unstable and rapidly undergoes a series of bond cleavages and rearrangements to produce a cascade of smaller, charged fragment ions. For bromopyridine alcohols, the key fragmentation drivers include:
The Bromine Atom: As a halogen, bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a characteristic "M/M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, serving as an immediate indicator of the presence of a single bromine atom.[1] The C-Br bond is also a common cleavage site, leading to the loss of a bromine radical (•Br).
The Pyridine Ring: The aromatic pyridine core is relatively stable, but it can undergo characteristic cleavages, most notably the loss of hydrogen cyanide (HCN) from the ring structure.[2]
The Hydroxyl Group: Alcohols are prone to two main fragmentation pathways: the loss of a water molecule (H₂O), known as dehydration, and α-cleavage, which is the breaking of a C-C bond adjacent to the oxygen atom.[3]
Positional Isomerism (The "Ortho Effect"): The spatial relationship between substituents on the aromatic ring can dramatically influence fragmentation. When two functional groups are in adjacent (ortho) positions, they can interact directly during fragmentation, leading to unique pathways not observed in meta or para isomers. This phenomenon, known as the "ortho effect," is a powerful tool for structural elucidation.[4][5]
Comparative Fragmentation Analysis: An Isomeric Showdown
To illustrate the practical application of these principles, we will compare the EI mass spectra of 2-bromo-3-hydroxypyridine (ortho isomer) and 5-bromo-2-hydroxypyridine (meta/para relationship, considering the pyridone tautomer). The molecular weight of both isomers is 174 g/mol (for the ⁷⁹Br isotope).
Isomer
Structure
Key Differentiating Feature
2-Bromo-3-hydroxypyridine
Proximity of Br and OH groups facilitates the "ortho effect."
5-Bromo-2-hydroxypyridine
Substituents are not adjacent, leading to more "conventional" fragmentation. Exists in tautomeric equilibrium with 5-bromo-2(1H)-pyridone.
Quantitative Data Summary
The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization mass spectra of the two isomers. This data is compiled from the NIST Mass Spectrometry Data Center.[6]
Molecular Ion: The base peak for both isomers, showing the characteristic 1:1 bromine isotope pattern.
94
[M - HBr]⁺•
35
5
Loss of HBr: A prominent peak for the ortho isomer due to the ortho effect, but very minor for the other isomer. This is a key diagnostic peak.
95
[M - Br]⁺
10
15
Loss of Bromine Radical: Loss of the bromine atom from the molecular ion.
145/147
[M - CO]⁺•
5
60
Loss of Carbon Monoxide: A major fragmentation pathway for the 2-pyridone tautomer of the 5-bromo isomer, but minor for the 3-pyridinol. This is a key diagnostic peak.
67
[C₄H₃N]⁺•
25
10
Ring Fragmentation: Likely formed from the [M-HBr]⁺• ion via loss of HCN.
66
[C₄H₂N]⁺
15
45
Ring Fragmentation: Further fragmentation product.
Mechanistic Deep Dive: Explaining the Differences
The quantitative data clearly shows distinct differences in the fragmentation patterns, which can be rationalized by the underlying fragmentation mechanisms.
The Ortho Effect in 2-Bromo-3-hydroxypyridine
The most significant diagnostic feature for the ortho isomer is the prominent peak at m/z 94, corresponding to the loss of a neutral hydrogen bromide (HBr) molecule. This is a classic example of the "ortho effect."[4] The proximity of the hydroxyl and bromo groups allows for a low-energy, six-membered transition state, facilitating the transfer of the hydroxyl proton to the bromine atom, followed by the elimination of HBr.
Caption: Favored loss of CO from the pyridone tautomer.
This loss of CO is characteristic of 2-pyridone structures and is a much less favorable pathway for the 3-hydroxypyridine isomer. Therefore, the high abundance of the [M-CO]⁺• ion is a strong indicator for the 5-bromo-2-hydroxypyridine structure.
Experimental Protocol: GC-MS Analysis
To acquire the data discussed, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is employed. This method is ideal for separating volatile and semi-volatile compounds like bromopyridine alcohols prior to their introduction into the mass spectrometer.
Caption: General workflow for GC-MS analysis of bromopyridine alcohols.
Step-by-Step Methodology
Sample Preparation:
Rationale: Proper dissolution ensures the sample is suitable for injection and prevents contamination of the GC system.
Protocol: Accurately weigh approximately 1 mg of the bromopyridine alcohol isomer and dissolve it in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution. Further dilute as necessary to a final concentration of 1-10 µg/mL.
Gas Chromatography (GC) Conditions:
Rationale: The GC separates the analyte from the solvent and any potential impurities, ensuring a pure compound enters the mass spectrometer. A non-polar column like a DB-5ms is generally suitable for these types of aromatic compounds. The temperature program ensures the compound elutes as a sharp peak.
Protocol:
Injector: Set to 250°C, splitless mode.
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
Rationale: Electron ionization at 70 eV is a standard, high-energy method that reliably produces complex and reproducible fragmentation patterns, which are ideal for structural elucidation and library matching.
[7] * Protocol:
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230°C.
Mass Analyzer: Quadrupole.
Scan Range: m/z 40-250.
Conclusion
The differentiation of bromopyridine alcohol isomers is readily achievable through careful analysis of their electron ionization mass spectra. The positional relationship between the bromo and hydroxyl substituents dictates the preferred fragmentation pathways. Specifically, the presence of a significant [M-HBr]⁺• ion at m/z 94 is a hallmark of the ortho isomer, 2-bromo-3-hydroxypyridine, driven by the ortho effect. Conversely, a dominant [M-CO]⁺• ion at m/z 145/147 points towards the 5-bromo-2-hydroxypyridine isomer, arising from its stable 2-pyridone tautomer. By understanding these distinct, structure-driven fragmentation mechanisms, researchers can confidently assign the correct isomeric structure, a crucial step in the rigorous characterization of novel chemical entities.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 599528, 5-Bromo-2-hydroxypyridine. [Link]
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Structure Elucidation of Natural Products by Mass Spectrometry, Vol. 1. Holden-Day.
Varian, Inc. (1999). GC/MS Application Note - Analysis of Pyridine and Picoline Isomers.
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra, 4th Edition. University Science Books.
[7]11. NIST Chemistry WebBook. 3-Pyridinol, 2-bromo-. [Link]
[6]12. NIST Chemistry WebBook. 2(1H)-Pyridinone, 5-bromo-. [Link]
Comparative Guide: Reactivity of 2-Bromo- vs. 2-Chloro-6-methoxypyridin-3-ylmethanol
Executive Summary In the synthesis of bioactive heterocycles, the choice between 2-bromo-6-methoxypyridin-3-ylmethanol (Compound A) and 2-chloro-6-methoxypyridin-3-ylmethanol (Compound B) is rarely a matter of simple sub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of bioactive heterocycles, the choice between 2-bromo-6-methoxypyridin-3-ylmethanol (Compound A) and 2-chloro-6-methoxypyridin-3-ylmethanol (Compound B) is rarely a matter of simple substitution. It is a strategic decision dictated by the downstream chemistry.
The Bottom Line: Choose the Bromo- derivative (A) for maximum versatility, particularly if your route involves lithium-halogen exchange or mild palladium-catalyzed couplings. Choose the Chloro- derivative (B) primarily for cost-efficiency in large-scale manufacturing (LSM) where forcing conditions or specialized ligands (e.g., Buchwald precatalysts) can be justified to overcome its lower reactivity.
Critical Constraint: The 6-methoxy group acts as a resonance donor, significantly deactivating the ring toward Nucleophilic Aromatic Substitution (SNAr) compared to a bare pyridine. This levels the playing field in SNAr, making both substrates challenging without strong nucleophiles.[1]
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the electronic push-pull within the pyridine core.
The 2-Position (Halogen): The inductive electron-withdrawing effect (-I) of the nitrogen atom activates this position.
The 6-Position (Methoxy): This is the "spoiler." Through resonance (+R), the oxygen lone pair donates electron density into the ring, specifically shielding the 2- and 4-positions. This makes the ring less electrophilic than a standard 2-halopyridine.[1]
The 3-Position (Hydroxymethyl): A "spectator" functionality that introduces protic character (
). It requires protection (e.g., TBS, MOM) in lithiation chemistry and consumes an extra equivalent of base in cross-couplings.[1]
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal halogen handle.
Requires electron-rich, bulky phosphines (e.g., XPhos, SPhos) or NHCs at >90°C.
Mechanistic Insight
In the 2-bromo series, the weaker C-Br bond allows for rapid oxidative addition. For the 2-chloro derivative, the 6-methoxy group actually helps slightly by increasing electron density (making the ring more nucleophilic toward the Pd center), but this is insufficient to overcome the strong C-Cl bond without specialized ligands.
Recommendation: Use 2-Bromo for library synthesis (high success rate).[1] Use 2-Chloro only if the catalyst system (e.g., Pd(OAc)₂/SPhos) is validated.
Contrary to Pd-coupling, 2-Chloro derivatives can sometimes outperform 2-Bromo in SNAr due to the higher electronegativity of chlorine (
vs ), which stabilizes the anionic Meisenheimer intermediate.
The "6-Methoxy Effect"
However, for this specific substrate, the 6-methoxy group donates electrons, raising the LUMO energy of the ring.
Result: The ring is electron-rich.[1][8] SNAr is extremely sluggish for both Br and Cl analogs.[1]
Workaround: If SNAr is required (e.g., displacing with an amine), you must use high temperatures (120°C+) or microwave irradiation. In this "forcing" regime, the 2-Fluoro analog would be the superior choice, but between Br and Cl, the difference is negligible.
Performance Domain 3: Halogen-Metal Exchange
This is a binary distinction.
2-Bromo: Undergoes rapid Lithium-Halogen exchange with
-BuLi at -78°C to generate the 2-lithio species.[9] This allows nucleophilic attack on aldehydes/ketones.[1]
2-Chloro: Is generally inert to Li-exchange under standard conditions. Attempting to force it often leads to ortho-lithiation (deprotonation) adjacent to the halogen or methoxy group, resulting in complex mixtures.
Protocol Note: The hydroxyl group (-CH₂OH) on C3 will be deprotonated first (
). You must use 2 equivalents of -BuLi: the first to protect the alcohol, the second to exchange the bromine.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Optimized for 2-Bromo)
Target: Biaryl formation under mild conditions.
Preparation: In a reaction vial, combine 2-bromo-6-methoxypyridin-3-ylmethanol (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.5 equiv - extra base accounts for -OH).
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M).
Degassing: Sparge with argon for 5 minutes. Critical: Oxygen poisons Pd(0).
Catalyst: Add
(5 mol%).
Reaction: Seal and heat to 80°C for 4-12 hours.
Workup: Dilute with EtOAc, wash with water/brine.[1] The product will be in the organic layer.[1]
Preparation: Dissolve 2-chloro-6-methoxypyridin-3-ylmethanol (1.0 equiv) in DMSO (0.5 M).
Nucleophile: Add Morpholine (3.0 equiv) and DIPEA (2.0 equiv).[1]
Reaction:
Method A (Thermal): Heat to 130°C for 24 hours. (Expect <50% conversion due to OMe deactivation).
Method B (Microwave): Heat to 160°C for 30 minutes.
Observation: The 2-Bromo analog will likely show significant debromination (reduction) side-products at these temperatures, making the 2-Chloro slightly preferred here for stability.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the 2-Bromo derivative, highlighting its dual utility.
Figure 2: Divergent synthetic utility of the 2-Bromo scaffold.
References
BenchChem. (2025).[1][3][10] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Retrieved from
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1][11] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][11] Angewandte Chemie International Edition, 45, 3484-3488.[11] Retrieved from
Luo, Y., et al. (2022).[1][4][12] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr).[1][7][12] Chemical Science.[1][4][6][8][13] Retrieved from
Yoneda Labs. (2024).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
Brigham Young University. (2013).[1] Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine.[9] ScholarsArchive.[1][8] Retrieved from
Crystal structure of (2-Bromo-6-methoxypyridin-3-yl)methanol
This guide outlines the structural profiling and comparative analysis of (2-Bromo-6-methoxypyridin-3-yl)methanol , a critical fragment in Structure-Based Drug Design (SBDD). As of the current literature, the specific sin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural profiling and comparative analysis of (2-Bromo-6-methoxypyridin-3-yl)methanol , a critical fragment in Structure-Based Drug Design (SBDD).
As of the current literature, the specific single-crystal X-ray structure of this exact molecule has not been deposited in open-access repositories (CSD/PDB). Therefore, this guide serves as a protocol-driven comparison manual . It provides the methodology to generate this data and compares the predicted structural attributes of this target against known analogs (e.g., (2-bromopyridin-3-yl)methanol) to aid in decision-making for medicinal chemistry campaigns.
Part 1: Structural Significance & Comparative Profiling
In drug development, this pyridine derivative acts as a "privileged scaffold." The 2-position bromine serves as a handle for cross-coupling (Suzuki/Buchwald), while the 6-methoxy group modulates solubility and lipophilicity. The 3-hydroxymethyl group is a classic hydrogen-bond donor/acceptor motif.
Comparative Structural Expectations
The table below contrasts the target molecule with its closest structural analog, (2-Bromopyridin-3-yl)methanol , to highlight how the 6-methoxy substitution alters the solid-state landscape.
The target offers an additional weak acceptor site (OMe) for water bridging.
Part 2: Experimental Protocols (Self-Validating)
To validate the structural hypothesis, you must generate the crystal structure. This protocol prioritizes phase purity and diffraction quality .
Phase 1: Crystallization Screening (The "Solvent Matrix")
Objective: Obtain single crystals suitable for X-ray diffraction (
mm).
Logic: The compound has mixed polarity (lipophilic Br/OMe vs. hydrophilic OH). A single solvent is rarely sufficient.
Recommended Solvent Systems:
Slow Evaporation (Primary): Dissolve 20 mg in Methanol/Dichloromethane (1:1) . The DCM solubilizes the bromo-pyridine core; Methanol keeps the hydroxyl group active.
Vapor Diffusion (Secondary): Inner vial: Saturated solution in THF . Outer vial: Pentane . This method gently forces the lattice to form without trapping solvent voids.
Cooling: Saturated solution in Isopropanol at 60°C, cooled to 4°C at a rate of -5°C/hour.
Phase 2: Data Collection Strategy
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
Radiation Source:[4]Mo-K
( Å).
Why? Bromine is a heavy absorber. Cu-radiation would result in significant absorption errors (
is high). Mo radiation minimizes this, ensuring accurate bond lengths for the C-Br bond.
Step-by-Step Workflow:
Mounting: Select a block-like crystal. Mount on a Kapton loop using perfluoropolyether oil (Cryo-oil).
Temperature: Cool to 100 K (Liquid Nitrogen stream).
Causality: Reduces thermal vibration (ellipsoids), allowing precise location of the hydroxyl hydrogen atom, which is critical for defining the pharmacophore.
Strategy: Collect a full sphere of data (Redundancy > 4.0). High redundancy is required to correct for the absorption anisotropy of the Bromine atom.
Part 3: Structural Analysis Pipeline
Once data is collected, use this logic flow to validate the structure against the "Analog" benchmark.
Caption: Workflow for structural determination. Red dashed line indicates the need for re-crystallization if absorption correction fails.
Part 4: Implications for Drug Discovery
Comparing the generated structure of (2-Bromo-6-methoxypyridin-3-yl)methanol to the standard (2-Chloropyridin-3-yl)methanol reveals three critical insights:
Halogen Bonding: The C-Br bond length (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Å) is significantly longer than C-Cl ( Å). In the crystal lattice, look for a Type II Halogen Bond (C-Br···O or C-Br···N) where the Br acts as a Lewis acid (sigma-hole). This interaction is a potent tool for binding affinity in protein pockets.
Solubility Profile: The 6-Methoxy group disrupts the "flat" packing seen in the chloro-analog. If the crystal density is lower than the analog (
g/cm³), predict higher aqueous solubility for this fragment.
Torsion Angle: Measure the C2-C3-C(alpha)-O torsion. If the -OH is twisted out of plane (
) due to the bulky Bromine, this fragment is "pre-shaped" for non-planar binding sites, unlike the flatter chloro-analog.
References
Compound Data & Analog Properties
PubChem. (2-Bromopyridin-3-yl)methanol.[5] National Library of Medicine. Link
Sigma-Aldrich. (6-Bromo-2-methoxypyridin-3-yl)methanol Properties. Link
Crystallographic Methodology
Rigaku. Single Crystal X-ray Diffraction: A Guide. Link
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Cryst. B. Link
Synthesis & Characterization Context
ChemicalBook.[6] Synthesis of Pyridine Methanol Derivatives. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: TLC Rf values for bromopyridine methanol derivatives in EtOAc/Hexane
Content Type: Publish Comparison Guide
Optimizing Separation in EtOAc/Hexane Systems
Executive Summary: The Bifunctional Challenge
Bromopyridine methanol derivatives represent a unique chromatographic challenge in drug discovery. These scaffolds possess a "bifunctional polarity" conflict:
The Pyridine Ring: A basic nitrogen atom (
hybridized) that acts as a hydrogen bond acceptor and interacts strongly with acidic silanols.
The Methanol Group: A primary alcohol acting as both a hydrogen bond donor and acceptor.
The Bromine Substituent: A lipophilic, electron-withdrawing group (EWG) that modulates the basicity of the ring nitrogen.
In standard Ethyl Acetate (EtOAc)/Hexane systems, these compounds frequently exhibit "streaking" or "tailing" rather than distinct spots. This guide compares the chromatographic behavior of various isomers and provides an optimized protocol to achieve distinct separation (
).
Mechanistic Insight: Why "Standard" Methods Fail
To master the separation, one must understand the interaction at the molecular level. Standard silica gel (
) is slightly acidic ().
The Streaking Mechanism: The basic lone pair on the pyridine nitrogen protonates or strongly H-bonds with the free silanol groups (
) on the stationary phase. This creates a "drag" effect, resulting in broad, diffuse bands rather than tight spots.
The Bromine Effect: Bromine at the 2-position (ortho to Nitrogen) exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the nitrogen. Consequently, 2-bromopyridines generally streak less than 3- or 4-bromopyridines.
Executive Summary & Immediate Action Do not dispose of this compound down the drain. (2-Bromo-6-methoxypyridin-3-yl)methanol is a halogenated heteroaromatic compound .[1] Unlike standard organic solvents (e.g., acetone,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
Do not dispose of this compound down the drain.
(2-Bromo-6-methoxypyridin-3-yl)methanol is a halogenated heteroaromatic compound .[1] Unlike standard organic solvents (e.g., acetone, ethanol) or simple pyridine, the presence of the bromine atom mandates its classification as Halogenated Organic Waste .[2]
Critical Operational Rule:
Strict Segregation: Must be separated from non-halogenated solvents. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and can damage standard incineration equipment due to the formation of acidic gases (HBr) and potential dioxins during combustion.
H411/H412: Toxic to aquatic life with long-lasting effects.
Pre-Disposal Protocol: The "Self-Validating" Workflow
To ensure safety and compliance, follow this logic flow before moving the container.
A. Stability Check
While pyridine-methanols are generally stable, check for crystallization or discoloration.[2]
If solid: Confirm the material is free-flowing. If fused/hardened, do not attempt to chip it out with metal tools (spark risk).[2] Dissolve in a compatible solvent (e.g., Dichloromethane) if necessary for transfer.[2]
If in solution: Verify the solvent. If dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture must now be treated as Halogenated Waste .[2]
B. Compatibility Verification
STOP: Do not add this waste to a container containing:
Oxidizers: Nitric acid, Peroxides, Permanganates (Risk of violent oxidation of the alcohol group).[2]
Strong Acids: Concentrated HCl or H2SO4 (Exothermic salt formation).
Alkali Metals: Sodium/Potassium (Reaction with the alcohol -OH group evolves Hydrogen gas).
Detailed Disposal Workflows
Scenario 1: Pure Solid Substance (Expired or Surplus)
Best for: Unused reagent in original bottle or excess solid from synthesis.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.
Secondary Containment: Place the sealed jar into a clear plastic zip-bag to contain any potential dust or leakage during transport.
Handover: Transfer to the solid waste accumulation area.
Scenario 2: Reaction Mixtures & Mother Liquors
Best for: Material dissolved in solvents (e.g., DCM, Chloroform, Ethyl Acetate).[2]
Solvent Assessment:
If the primary solvent is Halogenated (DCM, Chloroform): Pour directly into the "Halogenated Waste" carboy.[2]
If the primary solvent is Non-Halogenated (Ethyl Acetate, Methanol): Because it now contains the brominated compound, you must divert this entire volume to the Halogenated Waste stream. [2]
pH Check: Ensure the waste solution is pH 6–9. If highly acidic or basic from the reaction, neutralize carefully before adding to the central waste carboy to prevent drum pressurization.[2]
Carboy Material: Use HDPE or Fluorinated HDPE carboys. Avoid metal drums unless lined, as HBr evolution (if hydrolysis occurs) can corrode steel.[2]
Segregation: Do not throw in regular trash or biohazard bins.
Collection: Place in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or white bucket with a screw top).
Sharps: If needles/syringes were used with this compound, they go into the Chemical Sharps container, not the biological sharps container.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision-making process for segregating this specific chemical.
Figure 1: Decision tree ensuring all brominated residues are routed to the Halogenated Waste stream to prevent contamination of non-halogenated bulk fuels.
Emergency Contingencies
Accidental Spills (Solid)
Isolate: Evacuate the immediate area (10 ft radius).
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[2] Wear a N95 dust mask if powder is fine/aerosolized.
Clean Up:
Do not dry sweep (creates dust).
Cover with wet paper towels (water or inert oil) to dampen.
Personal protective equipment for handling (2-Bromo-6-methoxypyridin-3-yl)methanol
Topic: Personal protective equipment for handling (2-Bromo-6-methoxypyridin-3-yl)methanol Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Compound: (2-Bromo-6-methoxypyridi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling (2-Bromo-6-methoxypyridin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
As Senior Application Scientists, we recognize that standard Safety Data Sheets (SDS) often provide generic "wear gloves" advice. For (2-Bromo-6-methoxypyridin-3-yl)methanol , this is insufficient. This intermediate combines a pyridine ring (high skin permeability) with a halogen and a benzylic-like alcohol. While currently classified as Warning (H302, H315, H319, H335) [1], structurally similar halogenated pyridines often exhibit higher toxicity profiles upon extended exposure.
Operational Directive: Treat this compound with the rigor of a Class 3 Toxicant until specific toxicology data proves otherwise. Do not rely solely on standard nitrile gloves if using chlorinated solvents.
Hazard Analysis & Mechanistic Risks
To select the correct PPE, we must understand the chemical behavior of the molecule:
If Solvent is Dichloromethane (DCM): Use Silver Shield (Laminate) or PVA gloves. Nitrile breaks down in <5 mins in DCM, carrying the pyridine derivative through the skin.
If Solvent is Methanol/DMSO: Double Nitrile (change every 30 mins).
Eye Protection: Face Shield over Safety Goggles (if volume > 100mL or heating).
Body: Tyvek® sleeves or apron over lab coat to prevent sleeve absorption.
Operational Protocol: Step-by-Step
Phase A: Weighing (The Critical Dust Control Step)
Goal: Prevent inhalation and surface contamination.
Static Neutralization: Pyridine derivatives often carry static charge. Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial.
The "Boat-in-Jar" Method:
Place the weighing boat inside a secondary jar/beaker.
Transfer solid into the boat.
Cap the secondary jar before removing it from the balance.
Result: No loose powder ever crosses the lab bench air gap.
Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.
Phase B: Solubilization & Reaction
Goal: Prevent splash and permeation.
Solvent Addition: Add solvent (e.g., DCM, THF) slowly down the side of the reaction vessel to minimize aerosolization of the powder.
Inert Atmosphere: This alcohol is prone to oxidation. Flush the headspace with Nitrogen or Argon.
Safety Note: If converting this alcohol to a bromide (using PBr3 or CBr4), the product is a potent lachrymator (tear gas). Upgrade PPE to Tier 2 immediately.
Spill Management:
Solid Spill: Do not sweep. Cover with wet paper towels (to dampen), then scoop into a bag.
Solution Spill: Absorb with vermiculite.[2] Do not use paper towels alone (rapid evaporation).
Decision Logic: PPE Selection Flowchart
The following diagram illustrates the decision process for selecting PPE based on the state of matter and solvent system.
Figure 1: PPE Decision Tree for (2-Bromo-6-methoxypyridin-3-yl)methanol based on physical state and solvent carrier.
Waste Disposal & Deactivation
Proper disposal is critical to prevent environmental contamination and downstream safety hazards.
Segregation:
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in "Hazardous Solid Waste" bins. Label clearly as "Halogenated Pyridine Derivative."
Liquid Waste: Segregate into "Halogenated Organic Waste" if DCM/Chloroform was used. If used with non-halogenated solvents (MeOH), it may go into "Non-Halogenated," but best practice for brominated compounds is to default to Halogenated streams to prevent analytical interference in waste processing.
Container Rinsing: Triple rinse all glassware with acetone before removing it from the fume hood. Add rinsate to the liquid waste stream.